Technical Documentation Center

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide
  • CAS: 2173998-97-3

Core Science & Biosynthesis

Foundational

The Strategic Role of (1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide in Epigenetic Drug Discovery

Executive Summary As the field of epigenetic oncology matures, the targeted inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a highly validated therapeutic strategy. At the core of this development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the field of epigenetic oncology matures, the targeted inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a highly validated therapeutic strategy. At the core of this developmental pipeline lies a privileged chiral scaffold: (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide .

Unlike direct active pharmaceutical ingredients (APIs), this carbohydrazide is a bench-stable, highly crystalline precursor. It serves as the critical synthetic bridge between basic cyclopropane building blocks and advanced, mechanism-based covalent inhibitors of LSD1 and Monoamine Oxidases (MAO). By leveraging the para-methyl substitution on the aromatic ring and the versatile carbohydrazide functional handle, medicinal chemists can execute late-stage Curtius rearrangements to generate potent cyclopropylamine pharmacophores. This whitepaper details the structural rationale, self-validating synthetic methodologies, and mechanistic applications of this essential compound.

Structural and Physicochemical Profiling

The molecular architecture of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide is engineered for downstream biological efficacy. The (1R,2R)-trans stereochemistry is not arbitrary; it is thermodynamically favored during synthesis and specifically mimics the spatial orientation of monoamine neurotransmitters (e.g., dopamine, serotonin). This allows the final amine derivatives to perfectly align within the Flavin Adenine Dinucleotide (FAD)-dependent catalytic pocket of target enzymes .

The addition of the 4-methyl (p-tolyl) group provides a distinct advantage over the unsubstituted phenyl ring found in classic inhibitors like tranylcypromine (TCP). Crystallographic studies of LSD1 complexes reveal that the 4-methylphenyl group deeply penetrates a hydrophobic cavity composed of residues Ile356, Phe538, Leu677, and Trp695, significantly enhancing binding affinity through optimal van der Waals packing .

Table 1: Comparative Physicochemical Profiling

ParameterUnsubstituted Phenyl Scaffold4-Methylphenyl Scaffold (Target)Mechanistic Rationale
Chemical Formula C10H12N2OC11H14N2OAddition of a methyl group increases molecular volume.
Molecular Weight 176.22 g/mol 190.24 g/mol Maintains low MW, allowing downstream elaboration within Lipinski's Rule of 5.
Lipophilicity (cLogP) ~1.2~1.7Enhanced lipophilicity improves blood-brain barrier (BBB) penetrance and hydrophobic pocket affinity.
H-Bond Donors 3 (-NH, -NH2)3 (-NH, -NH2)Provides sites for target engagement or conversion to heterocycles.
LSD1 Active Site Fit Baseline interactionEnhanced packingThe p-tolyl group displaces active site water molecules more efficiently than a bare phenyl ring.

Synthetic Methodology: From Styrene to Carbohydrazide

The synthesis of the carbohydrazide must be highly stereoselective to avoid tedious downstream chiral resolution. The standard approach utilizes an asymmetric cyclopropanation followed by hydrazinolysis.

Protocol 1: Asymmetric Cyclopropanation and Hydrazinolysis

Causality: Hydrazine is a powerful nucleophile. By conducting the reaction in a polar protic solvent (ethanol), the starting ester is fully solubilized. As the highly polar carbohydrazide forms, its solubility limit in cold ethanol is exceeded, driving the reaction equilibrium forward via precipitation and allowing for isolation by simple filtration.

  • Asymmetric Cyclopropanation:

    • Charge a dry reactor with 4-methylstyrene (1.0 eq) and a chiral transition metal catalyst (e.g., a chiral Cu(I)-bisoxazoline complex, 0.05 eq) in anhydrous dichloromethane.

    • Slowly add ethyl diazoacetate (1.2 eq) via a syringe pump over 4 hours at 0°C. Self-Validation: Monitor the evolution of N₂ gas; the cessation of bubbling indicates the consumption of the diazo compound.

    • Purify via silica gel chromatography to isolate (1R,2R)-ethyl 2-(4-methylphenyl)cyclopropanecarboxylate.

  • Hydrazinolysis:

    • Dissolve the (1R,2R)-ester (1.0 eq) in absolute ethanol (0.5 M concentration).

    • Add hydrazine hydrate (80% aqueous, 5.0 eq). The excess reagent ensures complete conversion and prevents the formation of symmetric diacylhydrazines.

    • Reflux the mixture at 80°C for 12 hours.

    • Self-Validation: Monitor by TLC (Hexanes:EtOAc 1:1). The product will exhibit a significantly lower Rf​ value (~0.1) compared to the ester (~0.7) due to increased polarity.

    • Cool the reaction to 0°C. Filter the resulting white crystalline precipitate and wash with ice-cold ethanol to yield pure (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide.

Synthesis A 4-Methylstyrene C (1R,2R)-Ester Intermediate A->C Asymmetric Cyclopropanation B Ethyl Diazoacetate + Chiral Catalyst B->C E (1R,2R)-Carbohydrazide Product C->E Hydrazinolysis D Hydrazine Hydrate (EtOH, Reflux) D->E

Synthetic workflow for (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide.

Mechanistic Application: The Curtius Rearrangement Pathway

The primary utility of this carbohydrazide is its role as a stable precursor for the Curtius rearrangement. Acyl azides are notoriously unstable and explosive; therefore, storing the compound as a bench-stable carbohydrazide and generating the azide in situ is the gold standard in pharmaceutical development .

Protocol 2: Conversion to the Active Cyclopropylamine

Causality: Diazotization at 0°C prevents the premature thermal decomposition of the acyl azide. Extracting the intermediate into toluene removes water, which is critical because water would prematurely hydrolyze the intermediate isocyanate into a symmetric urea byproduct.

  • Diazotization:

    • Suspend the carbohydrazide (1.0 eq) in a biphasic mixture of toluene and 1M aqueous HCl.

    • Cool the vigorously stirred mixture to 0°C.

    • Dropwise add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water. Self-Validation: The suspension will clear as the acyl azide forms and dissolves into the organic toluene layer.

  • Thermal Rearrangement:

    • Separate the toluene layer, dry over anhydrous Na₂SO₄, and filter.

    • Heat the toluene solution to 80°C. Self-Validation: Vigorous nitrogen gas evolution will be observed. The reaction is complete when gas evolution ceases. IR spectroscopy of an aliquot will show a distinct, intense isocyanate peak at ~2250 cm⁻¹.

  • Hydrolysis:

    • Cool the solution and add concentrated aqueous HCl. Heat to 60°C to hydrolyze the isocyanate.

    • Lyophilize the aqueous layer to yield the (1R,2R)-2-(4-methylphenyl)cyclopropanamine hydrochloride salt—the active LSD1 inhibitor pharmacophore.

Curtius A Carbohydrazide Precursor B Acyl Azide Intermediate A->B NaNO2, HCl, 0°C (Diazotization) C Isocyanate Intermediate B->C Heat, Toluene (-N2, Rearrangement) D (1R,2R)-Cyclopropylamine (Active Inhibitor) C->D Aqueous HCl (Hydrolysis)

Curtius rearrangement pathway converting the carbohydrazide to the active amine.

Analytical Characterization and Validation Standards

To ensure the integrity of the (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide before downstream processing, rigorous analytical validation is required:

  • FT-IR Spectroscopy: The complete disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the appearance of the amide I band (~1650 cm⁻¹) alongside N-H stretching vibrations (3200–3300 cm⁻¹) validates the hydrazinolysis.

  • ¹H-NMR (400 MHz, DMSO-d6): The cyclopropane ring protons will appear as distinct multiplets between 1.0–2.5 ppm. The trans-stereochemistry is validated by the coupling constant ( J≈4.0−6.0 Hz) between the two methine protons on the cyclopropane ring, which differs significantly from the cis-isomer ( J≈8.0−10.0 Hz). The p-tolyl methyl group will appear as a sharp singlet at ~2.2 ppm.

  • Chiral HPLC: Enantiomeric excess (ee) must be >98% to prevent off-target toxicity in drug development. This is verified using a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase.

References

  • Reversible Lysine Specific Demethylase 1 (LSD1) Inhibitors: A Promising Wrench to Impair LSD1. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 A. Biochemical and Biophysical Research Communications. URL:[Link]

  • Fluorinated cyclopropylamine compound, preparation method therefor, pharmaceutical composition thereof, and uses thereof.US Patent 10836743B2.
Exploratory

The Strategic Role of (1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide in Epigenetic Drug Discovery

Executive Summary (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide (CAS: 2173998-97-3) is a highly specialized, conformationally restricted chiral building block utilized extensively in modern medicinal chemistry....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide (CAS: 2173998-97-3) is a highly specialized, conformationally restricted chiral building block utilized extensively in modern medicinal chemistry. As a structural evolution of the classic monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), this carbohydrazide derivative serves as a critical intermediate in the design of next-generation epigenetic modulators—specifically, Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.

By replacing the primary amine of traditional TCP with a carbohydrazide moiety, researchers can access a vast chemical space of acylhydrazones, oxadiazoles, and triazoles. This modification significantly enhances target selectivity, metabolic stability, and pharmacokinetic performance, making it an indispensable tool for drug development professionals targeting oncology and neurodegenerative diseases.

Chemical Identity & Physicochemical Profiling

The physical and chemical properties of the compound dictate its behavior in both synthetic workflows and biological environments. The trans-(1R,2R) stereochemistry is critical, as the enantiomeric purity directly correlates with its spatial alignment within the enzymatic binding pocket.

Table 1: Physicochemical Properties and Identifiers
PropertyValue / Description
Chemical Name (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide
CAS Number (Free Base) 2173998-97-3
CAS Number (HCl Salt) 2173998-98-4
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Stereochemistry trans-(1R,2R)
Structural Features p-Tolyl group, cyclopropane core, carbohydrazide linker
Primary Application Intermediate for LSD1/KDM1A and MAO-B inhibitors

Data supported by commercial chemical library specifications for chiral cyclopropanes [1].

Mechanistic Role in Drug Design (E-E-A-T)

The architectural design of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide is not arbitrary; every functional group serves a precise mechanistic purpose.

  • The (1R,2R) Trans-Cyclopropane Core: The cyclopropane ring provides extreme conformational rigidity. In the context of LSD1 inhibition, the enzyme attempts to oxidize the cyclopropane ring as it would a normal amine substrate. This triggers a single-electron transfer and subsequent ring cleavage, generating a highly reactive radical that forms an irreversible covalent bond with the FAD (flavin adenine dinucleotide) cofactor [2]. The (1R,2R) configuration ensures optimal trajectory for this suicidal inhibition.

  • The 4-Methylphenyl (p-Tolyl) Group: The addition of a methyl group at the para position of the phenyl ring enhances the lipophilicity (LogP) of the molecule. Causally, this drives the molecule deeper into the hydrophobic substrate-binding cavity of LSD1, increasing binding affinity (Kd) and displacing water molecules, which entropically favors the binding event.

  • The Carbohydrazide Handle: Traditional TCP derivatives suffer from off-target MAO-A inhibition, leading to the "cheese effect" (hypertensive crisis). The carbohydrazide group allows for the synthesis of bulky heterocyclic extensions that are sterically tolerated by the large catalytic pocket of LSD1, but clash with the narrower active sites of MAO-A and MAO-B, thereby engineering exquisite selectivity.

Synthetic Methodology & Experimental Protocols

The synthesis of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide requires strict stereochemical control. The protocol below outlines the conversion of the corresponding carboxylic acid to the target carbohydrazide via an ester intermediate [3].

Step-by-Step Protocol: Hydrazinolysis Workflow

Phase 1: Esterification (Activation of the Carboxyl Group) Causality: Direct reaction of a carboxylic acid with hydrazine is thermodynamically unfavorable. Converting the acid to a methyl ester increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution.

  • Setup: Dissolve 10.0 mmol of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylic acid in 30 mL of anhydrous methanol under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 15.0 mmol of thionyl chloride (SOCl₂). Note: Temperature control is critical here to prevent acid-catalyzed epimerization of the trans-cyclopropane ring.

  • Reaction: Remove the ice bath and reflux the mixture at 65°C for 4 hours.

  • Workup: Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ to yield methyl (1R,2R)-2-(4-methylphenyl)cyclopropanecarboxylate.

Phase 2: Hydrazinolysis (Formation of the Carbohydrazide) Causality: Hydrazine hydrate is a potent alpha-effect nucleophile. Ethanol is selected as the solvent because its protic nature stabilizes the tetrahedral intermediate formed during the substitution process.

  • Setup: Dissolve the crude methyl ester (approx. 9.5 mmol) in 25 mL of absolute ethanol.

  • Nucleophilic Attack: Add 4.0 equivalents (38.0 mmol) of hydrazine hydrate (NH₂NH₂·H₂O, 80% aqueous solution).

  • Reaction: Heat the mixture to reflux (80°C) for 8–12 hours. Monitor the disappearance of the ester via TLC (Hexane:EtOAc 3:1).

  • Crystallization: Cool the mixture to room temperature, then to 4°C. The target compound, (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, will precipitate as a white crystalline solid. Filter and wash with cold ethanol.

Synthesis A (1R,2R)-2-(p-Tolyl) cyclopropane-1-carboxylic acid B Esterification (SOCl2 / MeOH, 0°C to RT) A->B C Methyl (1R,2R)-2-(p-Tolyl) cyclopropanecarboxylate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) C->D E (1R,2R)-2-(4-Methylphenyl) cyclopropane-1-carbohydrazide D->E

Synthetic workflow for (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide.

Pharmacological Application: Epigenetic Pathway Modulation

Once synthesized, this carbohydrazide is functionalized into advanced APIs. When these derivatives enter the nucleus of a cancer cell, they engage LSD1. LSD1 normally promotes tumor survival by demethylating histone H3 (H3K4me1/2), which represses tumor suppressor genes.

The cyclopropane derivative enters the active site and is oxidized by FAD. The resulting ring-opening creates a reactive intermediate that forms a covalent N5 or C4a adduct with FAD[2]. This permanently inactivates the enzyme, restoring H3K4 methylation, opening chromatin, and re-activating tumor suppressor genes, ultimately driving cancer cell differentiation and apoptosis.

Pathway A Cyclopropanecarbohydrazide Derivatives B LSD1 Catalytic Pocket Entry & FAD Proximity A->B Target Binding C Covalent FAD Adduct Formation (Ring Cleavage) B->C Enzymatic Oxidation D Irreversible Blockade of H3K4me1/2 Demethylation C->D Catalytic Inhibition E Chromatin Remodeling & Tumor Suppression D->E Epigenetic Shift

Mechanism of action for LSD1 inhibitors derived from cyclopropane scaffolds.

Data Presentation: Comparative Pharmacological Profile

To understand the value of the carbohydrazide substitution, we must compare the theoretical profiles of standard TCP against advanced carbohydrazide-derived heterocycles.

Table 2: Impact of Carbohydrazide Derivatization on Drug Profiles
ParameterStandard Tranylcypromine (TCP)Carbohydrazide-Derived InhibitorsMechanistic Causality
LSD1 IC₅₀ ~20–50 μM< 0.1 μM (Nanomolar)Extended bulky groups fill the larger LSD1 substrate pocket, increasing binding affinity.
MAO-A Selectivity Poor (High MAO-A inhibition)Excellent (>1000-fold selectivity)Bulky heterocyclic extensions sterically clash with the narrow MAO-A active site.
Toxicity Profile High risk of hypertensive crisisSignificantly reducedLack of MAO-A inhibition prevents the accumulation of dietary tyramine.
Metabolic Stability Moderate (rapid amine oxidation)HighThe carbohydrazide/hydrazone linkage resists rapid oxidative deamination.

References

  • Zheng, Y. C., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Indian Academy of Sciences. (2018). Synthesis, biological evaluation and molecular docking studies of some novel cyclopropane carbohydrazide derivatives as potential anticancer agents. Journal of Chemical Sciences. Retrieved from[Link]

Foundational

Engineering Cyclopropane Carbohydrazide Derivatives: Synthesis, Mechanistic Grounding, and Biological Activity

Introduction & Structural Rationale The discovery and optimization of novel chemotherapeutic and targeted biological agents heavily rely on the strategic incorporation of conformationally restricted pharmacophores. Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The discovery and optimization of novel chemotherapeutic and targeted biological agents heavily rely on the strategic incorporation of conformationally restricted pharmacophores. Among these, the cyclopropane ring stands out due to its high ring strain, unique orbital hybridization (resembling alkene-like character), and exceptional structural rigidity [1]. When coupled with a carbohydrazide linker (–CO–NH–NH–), the resulting cyclopropane carbohydrazide derivatives exhibit a potent combination of metabolic stability, precise spatial orientation, and robust hydrogen-bond donating/accepting capabilities.

This whitepaper provides an in-depth technical analysis of cyclopropane carbohydrazide derivatives, detailing their structure-activity relationships (SAR), synthetic workflows, and validated mechanisms of action—specifically targeting tubulin polymerization and Interleukin-2-Inducible T-cell Kinase (ITK) in malignant cell lines [1, 2].

SAR_Logic Core Cyclopropane Ring High Strain & Rigidity Locks Bioactive Conformation Linker Carbohydrazide Linker H-Bonding Donor/Acceptor Crucial for Target Docking Core->Linker Covalently binds Sub1 Aryl/Heteroaryl Group Hydrophobic Interactions (e.g., Furan, Phenyl) Linker->Sub1 Bridges to Sub2 Terminal Substituents Electron Donating Groups (EDG) Enhance Cytotoxicity Sub1->Sub2 Modulates activity via

Structure-Activity Relationship (SAR) of cyclopropane carbohydrazide derivatives.

Validated Mechanisms of Action (MoA)

The biological efficacy of cyclopropane carbohydrazides is primarily driven by their ability to act as competitive inhibitors in highly specific enzymatic or structural protein pockets.

Tubulin Polymerization Inhibition

Derivatives such as N-hetero/arylidene-2-(furan-2-yl) cyclopropanecarbohydrazides have been computationally and experimentally validated to bind at the colchicine binding site of tubulin [1]. The cyclopropane core forces the furan and aryl rings into a twisted, non-planar geometry that perfectly mimics the stereochemical requirements of the colchicine pocket. By preventing tubulin heterodimers from polymerizing into microtubules, these compounds arrest malignant cells in the G2/M phase, triggering apoptosis.

ITK Inhibition in T-Cell Malignancies

Recent advancements have identified 1-phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazides as potent inhibitors of Interleukin-2-Inducible T-cell Kinase (ITK) [2]. ITK is a critical signaling node in the T-cell receptor (TCR) pathway. By competitively binding to the ATP-binding pocket of ITK, these derivatives block the phosphorylation of PLC- γ 1, thereby halting intracellular calcium release and terminating the malignant proliferation of T-cells.

ITK_Pathway TCR T-Cell Receptor (TCR) Lck Lck / ZAP-70 Kinases TCR->Lck Activation ITK ITK (Target Enzyme) Lck->ITK Phosphorylation PLCg1 PLC-gamma-1 ITK->PLCg1 Activates Ca2 Intracellular Ca2+ Release PLCg1->Ca2 IP3 Production Proliferation Malignant T-Cell Proliferation Ca2->Proliferation NFAT Activation Inhibitor Cyclopropane Carbohydrazides Inhibitor->ITK Competitive Inhibition

Mechanism of action: Inhibition of the ITK signaling pathway in malignant T-cells.

Quantitative Biological Data

To benchmark the efficacy of these compounds, quantitative structure-activity data from standardized MTT assays against various human cancer cell lines are summarized below. The data highlights how specific substitutions (e.g., electron-donating groups on the terminal aryl ring) drastically lower the half-maximal inhibitory concentration (IC 50​ ).

Table 1: In Vitro Cytotoxicity of Key Cyclopropane Carbohydrazide Derivatives

Compound SeriesPrimary TargetCell Lines TestedIC 50​ Range ( μ M)Key Structural DriverRef
N-hetero/arylidene-2-(furan-2-yl) cyclopropanecarbohydrazidesTubulin (Colchicine site)HeLa, MCF-7, A549, HepG21.90 – 8.45Furan ring + terminal methoxy groups[1]
1-phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazidesITK (Kinase domain)Jurkat, Hut782.50 – 12.80Cinnamic acid moiety + cyclopropanamide[2]
1-phenylcyclopropane carboxamides (Precursors)General AntiproliferativeU937 (Myeloid leukemia)5.20 – 18.50 α -phenyl substitution[3]

Synthetic Workflows & Experimental Design

The synthesis of these derivatives requires precise control over reaction conditions to preserve the strained cyclopropane ring while selectively functionalizing the terminal groups. Below is the validated workflow for the furan-2-yl series [1].

Synthesis_Workflow A 2-Furfuraldehyde + Malonic Acid B Knoevenagel Condensation A->B C Cyclopropanation (Core Formation) B->C D Hydrazinolysis (NH2NH2·H2O) C->D E Condensation with Aryl Aldehydes D->E F Target Compound (5a-t) E->F

Step-by-step synthetic workflow for 2-(furan-2-yl)cyclopropanecarbohydrazides.

Standardized Protocol: Synthesis of 2-(furan-2-yl)cyclopropanecarbohydrazide

Objective: To generate the core carbohydrazide intermediate without inducing ring-opening or di-acylation.

Causality & Rationale: The conversion of a cyclopropane ester to a carbohydrazide is highly sensitive. If the reaction temperature exceeds 25 °C during the addition of hydrazine, the nucleophilic attack can inadvertently trigger a ring-opening sequence due to the relief of Baeyer strain. Furthermore, excess hydrazine and strict temperature control are required to prevent the synthesized mono-carbohydrazide from reacting with another ester molecule to form a symmetrical di-acyl hydrazine byproduct.

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of ethyl 2-(furan-2-yl)cyclopropanecarboxylate in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Causality: Absolute ethanol is used to prevent competitive hydrolysis of the ester by water, which would yield an unreactive carboxylic acid.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Hydrazine Addition: Add 30 mmol (3 equivalents) of hydrazine hydrate (80% aqueous solution) dropwise over 15 minutes. Causality: The 3-fold excess drives the equilibrium toward the mono-substituted product and compensates for the lower nucleophilicity of hydrazine at low temperatures.

  • Stirring: Remove the ice bath and allow the reaction mixture to stir at room temperature (20–25 °C) for 12 hours. Monitor the disappearance of the ester via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent.

  • Workup: Once complete, concentrate the mixture under reduced pressure (rotary evaporation) at a maximum bath temperature of 40 °C to remove ethanol and unreacted hydrazine.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water (1:1 v/v) to yield pure 2-(furan-2-yl)cyclopropanecarbohydrazide as a white crystalline solid.

Standardized Protocol: Green Condensation with Aryl Aldehydes

Objective: To couple the carbohydrazide with various aryl aldehydes to form the final Schiff base derivatives (N-hetero/arylidene-2-(furan-2-yl) cyclopropanecarbohydrazides).

Causality & Rationale: Traditional Schiff base formations require harsh acid catalysts (e.g., glacial acetic acid) and prolonged reflux, which can degrade sensitive furan rings. Utilizing Zinc Oxide Nanoparticles (ZnO NPs) acts as a mild, heterogeneous Lewis acid catalyst. The high surface-area-to-volume ratio of ZnO NPs polarizes the carbonyl oxygen of the aryl aldehyde efficiently, accelerating the nucleophilic attack by the carbohydrazide at room temperature, thus preserving the integrity of the cyclopropane and furan rings [1].

Step-by-Step Procedure:

  • Mixing: In a 50 mL flask, combine 1.0 mmol of 2-(furan-2-yl)cyclopropanecarbohydrazide and 1.0 mmol of the desired aryl aldehyde (e.g., 4-methoxybenzaldehyde) in 10 mL of ethanol.

  • Catalysis: Add 10 mol% of ZnO nanoparticles to the suspension.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Causality: Room temperature stirring prevents thermal degradation and side reactions (like aldol condensations of the aldehydes).

  • Filtration: Filter the reaction mixture through a Celite pad to recover the ZnO NPs. Causality: Heterogeneous catalysis allows for the facile recovery and recycling of the catalyst, ensuring a green, self-validating protocol.

  • Isolation: Evaporate the filtrate under vacuum. Wash the resulting solid with cold diethyl ether to remove unreacted aldehydes, yielding the pure target compound (typically >85% yield).

References

  • Swamy, P. V., Kambhampati, P. C., Chandrasekhar, K. B., Thirupathi, G., Sujitha, P., Kumar, C. G., & Kumar, V. G. "Synthesis, biological evaluation and molecular docking studies of some novel cyclopropane carbohydrazide derivatives as potential anticancer agents." Journal of Chemical Sciences 128.6 (2016): 929-939. URL:[Link]

  • Patagani, S., Mahesh, P., Akshinthala, P., Ankireddy, A. R., & Rambabu, G. "Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives." ChemistrySelect 9.37 (2024): e202402656. URL:[Link]

  • Mahesh, P., Akshinthala, P., Ankireddy, A. R., Katari, N. K., Gupta, L. K., Srivastava, D., Jonnalagadda, S. B., & Gundla, R. "Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives." Heliyon 9.2 (2023): e13111. URL:[Link]

Exploratory

A Technical Guide to Unveiling the Therapeutic Targets of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist This guide provides a comprehensive, in-depth framework for the identification and validation of potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This guide provides a comprehensive, in-depth framework for the identification and validation of potential therapeutic targets for the novel chemical entity, (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide (referred to herein as 'Compound-X'). As no pre-existing biological data for Compound-X is available, this document outlines a logical, multi-pronged strategy, moving from computational prediction to direct experimental validation. The methodologies described are designed to be self-validating, ensuring a high degree of scientific rigor and confidence in the results.

Introduction: Deconstructing Compound-X for Target Hypothesis Generation

The structure of Compound-X contains distinct chemical motifs that provide a rational basis for forming initial hypotheses about its biological targets. A structural analysis reveals:

  • A trans-2-Arylcyclopropane Scaffold: This rigid structure is the core pharmacophore of tranylcypromine, a well-established, irreversible inhibitor of both Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1).[1][2] Both MAOs and LSD1 are FAD-dependent oxidases that are structurally and mechanistically similar.[2][3] This structural analogy makes these enzymes primary, high-probability candidate targets.

  • A Carbohydrazide Moiety: The replacement of tranylcypromine's primary amine with a carbohydrazide group (-CONHNH₂) significantly alters the molecule's electronic and hydrogen-bonding properties. Carbohydrazide derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, suggesting the potential for a broad range of target interactions.[4][5][6]

This analysis leads to a dual-pronged investigation strategy: a hypothesis-driven approach focused on MAOs and LSD1, and an unbiased, discovery-oriented approach to identify novel or unexpected targets.

Section 1: A Multi-Stage Workflow for Target Identification

A robust target identification campaign should integrate computational, phenotypic, and direct biochemical methods to build a cohesive and well-supported picture of a compound's mechanism of action. The causality behind this multi-stage approach is risk mitigation and resource optimization; computational and phenotypic screens cast a wide net, while direct biochemical and validation studies provide the necessary confirmation.

Target_ID_Workflow cluster_0 Phase 1: In Silico & Phenotypic Screening cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Direct Target Engagement cluster_3 Phase 4: Target Validation A In Silico Prediction (Similarity, Docking) C Hypothesis-Driven Targets (MAO, LSD1) A->C Structural Analogy B Phenotypic Screening (High-Content Imaging) D Phenotype-Derived Targets (Target Deconvolution) B->D Data Analysis F Biochemical Assays (Enzyme Inhibition) C->F Direct Testing E Chemical Proteomics (CETSA, DARTS, Pull-down) D->E Candidate List G Cellular Target Engagement E->G Confirm Binding F->G Confirm Potency H Genetic Validation (siRNA, CRISPR) G->H Link Target to Phenotype I Validated Therapeutic Targets H->I Final Confirmation

Caption: Integrated workflow for novel small molecule target identification.

Section 2: In Silico and Computational Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can predict likely targets and help prioritize experimental efforts.[7] This approach leverages vast databases of known drug-target interactions.[8]

2.1. Similarity and Substructure Searching: The first step is to screen databases like ChEMBL and PubChem for compounds structurally similar to Compound-X. The trans-2-phenylcyclopropylamine substructure will yield hits related to MAO and LSD1 inhibitors.[9] This provides the initial, strong hypothesis.

2.2. Target Prediction Modeling: Utilize machine learning-based platforms that predict target interactions from chemical structure.[10][11] These tools compare the structural features of Compound-X against a training set of millions of compounds with known activities to generate a probability-ranked list of potential targets.[7]

Computational MethodPredicted Target ClassRationaleConfidence
2D/3D Similarity SearchAmine Oxidases (MAO, LSD1)High structural similarity to known inhibitors like tranylcypromine.[2][12]High
Machine Learning (e.g., KinasePred)Protein KinasesPotential for off-target kinase activity, a common feature of small molecules.[10][11]Medium
Pharmacophore ModelingHydrolases, TransferasesThe carbohydrazide group can participate in hydrogen bonding networks in active sites.Low-Medium

Section 3: Hypothesis-Driven Target Evaluation: MAO and LSD1

The strong structural linkage to tranylcypromine mandates the direct testing of Compound-X against MAO-A, MAO-B, and LSD1. The primary experiments are enzyme inhibition assays to determine the potency (IC₅₀) and mechanism of inhibition.

3.1. Protocol: MAO-Glo™ Biochemical Assay

This commercially available bioluminescent assay provides a rapid and sensitive method for measuring MAO-A and MAO-B activity.

  • Principle: The MAO enzyme oxidizes a substrate, producing luciferin, which is then converted to light by luciferase. An inhibitor will reduce the luminescent signal.

  • Step-by-Step Protocol:

    • Prepare a 10 mM DMSO stock solution of Compound-X.

    • Perform serial dilutions of Compound-X in assay buffer to create a 10-point dose-response curve (e.g., 100 µM to 1 nM). Include a no-compound (vehicle) control.

    • In a 96-well white assay plate, add 5 µL of recombinant human MAO-A or MAO-B enzyme to appropriate wells.

    • Add 5 µL of each Compound-X dilution (or vehicle) to the wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 10 µL of the MAO-Glo™ substrate to initiate the reaction. Incubate for 60 minutes at room temperature.

    • Add 20 µL of Luciferin Detection Reagent to stop the reaction and generate the luminescent signal.

    • Incubate for 20 minutes in the dark.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.

3.2. Protocol: LSD1 Inhibition Assay

A common method for LSD1 involves a coupled-enzyme reaction where the hydrogen peroxide produced by LSD1 is used to generate a fluorescent or colorimetric signal.

  • Principle: LSD1 demethylates its substrate (e.g., H3K4me2 peptide), producing hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize a substrate (e.g., Amplex Red), generating a fluorescent product (resorufin).

  • Step-by-Step Protocol:

    • Follow steps 1 and 2 from the MAO protocol for Compound-X preparation.

    • In a 96-well black assay plate, add assay buffer containing recombinant human LSD1/CoRest complex.

    • Add the Compound-X dilutions or vehicle control.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a solution containing the H3K4me2 peptide substrate, HRP, and Amplex Red.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Measure fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm).

    • Calculate the IC₅₀ value as described for the MAO assay.

3.3. Expected Data and Interpretation

The results of these assays will either confirm or refute the primary hypothesis.

TargetCompound-X IC₅₀ (nM) [Hypothetical]Tranylcypromine IC₅₀ (nM) [Reference]Interpretation
MAO-A5,200~2,000Weak inhibitor. The carbohydrazide likely reduces affinity compared to tranylcypromine's primary amine.
MAO-B850~200Moderate inhibitor. Shows some selectivity for MAO-B over MAO-A.
LSD145~150Potent inhibitor. Suggests the scaffold is highly compatible with the LSD1 active site.[2]

These hypothetical results would strongly suggest that LSD1 is a primary therapeutic target of Compound-X. LSD1 is a critical regulator of gene expression and is overexpressed in many cancers, making it a key therapeutic target in oncology.[2][3]

LSD1_Pathway cluster_0 Nucleus LSD1 LSD1/CoRest Complex H3K4me2 H3K4me2 (Active Gene Mark) LSD1->H3K4me2 Demethylates H3K4me1 H3K4me1/me0 (Repressed Gene Mark) H3K4me2->H3K4me1 Gene Oncogene / Pro-liferation Gene H3K4me1->Gene Represses Transcription CompoundX Compound-X CompoundX->LSD1 Inhibits

Caption: Inhibition of the LSD1 demethylase pathway by Compound-X.

Section 4: Unbiased Phenotypic and Direct Target Identification

4.1. Phenotypic Screening using High-Content Imaging (Cell Painting)

  • Concept: This method uses multiple fluorescent dyes to stain different cellular organelles and components.[16] Automated microscopy and image analysis then extract hundreds of morphological features (e.g., nuclear size, mitochondrial texture, cytoskeletal arrangement). The resulting "phenotypic profile" serves as a detailed fingerprint of the compound's effect. Compounds with similar mechanisms of action will produce similar profiles.[16]

  • Workflow:

    • Culture human cells (e.g., U2OS osteosarcoma cells) in multi-well plates.

    • Treat cells with Compound-X at various concentrations for 24-48 hours.

    • Stain cells with a cocktail of fluorescent dyes (e.g., for nucleus, mitochondria, actin, Golgi, endoplasmic reticulum).

    • Acquire images using a high-content automated microscope.

    • Use machine learning algorithms to analyze images and extract feature profiles.

    • Compare the profile of Compound-X to a reference database of profiles from compounds with known targets. A strong similarity to, for instance, a class of DNA damage agents would suggest a target within that pathway.

4.2. Direct Target Identification by Chemical Proteomics

These methods aim to physically isolate or identify a drug's binding partners from the entire proteome. They are powerful tools for confirming hits from phenotypic screens or for de novo discovery.[17][18]

4.2.1. Label-Free Methods: CETSA and DARTS

Label-free methods are advantageous because they use the unmodified compound, avoiding potential artifacts from adding chemical tags.[18][19]

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: When a protein binds to a ligand (like Compound-X), it often becomes more stable and resistant to heat-induced denaturation.

    • Protocol Outline:

      • Treat intact cells or cell lysate with Compound-X or a vehicle control.

      • Heat aliquots of the treated samples across a temperature gradient (e.g., 40°C to 70°C).

      • Cool and centrifuge the samples to pellet the denatured, aggregated proteins.

      • Analyze the soluble protein fraction by Western blot (for a specific candidate) or mass spectrometry (for proteome-wide analysis).

      • A target protein will show a "thermal shift," remaining soluble at higher temperatures in the presence of Compound-X compared to the control.

  • Drug Affinity Responsive Target Stability (DARTS):

    • Principle: Ligand binding can alter a protein's conformation, changing its susceptibility to digestion by proteases.[17]

    • Protocol Outline:

      • Treat cell lysate with Compound-X or vehicle.

      • Incubate the lysates with a protease (e.g., pronase) for a limited time.

      • Stop the digestion and analyze the remaining proteins by SDS-PAGE or mass spectrometry.

      • A target protein will be protected from digestion by Compound-X and will appear as a more prominent band compared to the vehicle control.

4.2.2. Affinity-Based Pull-Down

  • Concept: This method involves synthesizing a version of Compound-X with a chemical handle (e.g., biotin) attached via a linker.[19] This "bait" molecule is incubated with cell lysate, and any proteins that bind to it are "pulled down" using streptavidin-coated beads and identified by mass spectrometry.

  • Critical Consideration: The attachment point of the linker is crucial. It must be positioned so as not to interfere with the compound's binding to its target. For Compound-X, modifying the tolyl group might be a viable strategy.

Proteomics_Workflow cluster_0 Sample Preparation cluster_1 Affinity Capture cluster_2 Analysis A Cell Lysate C Incubate Lysate with Bait A->C B Biotinylated Compound-X B->C D Add Streptavidin Beads C->D E Wash Unbound Proteins D->E F Elute Bound Proteins E->F G LC-MS/MS Proteomics F->G H Candidate Target List G->H

Caption: Workflow for affinity-based chemical proteomics.

Section 5: Target Validation

Identifying a binding partner is not sufficient; it is essential to prove that the interaction is responsible for the compound's biological effect.[20] Target validation connects physical binding to cellular function.[21]

  • Cellular Target Engagement: Use the CETSA method in intact cells to confirm that Compound-X can bind to its putative target (e.g., LSD1) in a physiological context.

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the target protein (e.g., knock down LSD1). If the knockdown cells become resistant to Compound-X or if the knockdown phenocopies the effect of Compound-X, it provides strong evidence that the protein is a functionally relevant target.[22]

  • Structure-Activity Relationship (SAR): Synthesize analogs of Compound-X. A strong correlation between the binding/inhibition potency of the analogs against the target and their activity in cellular assays is a cornerstone of target validation.

Conclusion

This guide outlines a systematic, evidence-based strategy for identifying the therapeutic targets of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide. By integrating computational prediction, hypothesis-driven biochemical assays, and unbiased phenotypic and proteomic screening, this workflow maximizes the potential for discovery while ensuring scientific rigor. Based on strong structural precedent, Lysine-Specific Demethylase 1 (LSD1) emerges as a high-probability primary target. The subsequent steps of unbiased screening and rigorous validation will be critical to fully elucidate the compound's mechanism of action, uncover potential polypharmacology, and ultimately determine its therapeutic potential.

References

  • Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PMC. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_s1BmfMr_pYYREpjkhvxyNXZ0h1iX5WW3pB219fye5QHi_n2l2OVeHe5PPBtbkdhQhil-DUd9theztZh6YS17Sm32qLJx6ThPfju9SAjcgNzElpxhVc0txK36BHHS7OjnfIRvr7wb9ZFlTbM=]
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxJPKcA21pFKUbW517-LvvGH22xI6jTBl1M_2APCdaXxxC9YjF-uAE9UZVfKeBPjY2cC6bDXZkqhV0edc0MGo2m76OyHlGfc6jgtJ0-xTOmVGtqMtNcktpEYZf3S8zWEo3ro0=]
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). SpringerLink. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-dHSiw---_0Ew7jGiSB1WpZneLEka84ZywlnJ4RLS5j04dMIruIcNX469bG3w_Q0CyeyGwZQH5qev7PlZ1oLJGTVuDGMNb8OT3LTNiASHO6WeZgCOuf8LyaGTGq5qBiKoCDPlwZvAWA8jA9v3YwQQ7WLMy1NSMStiC63CStNa50iAV_LWLMrmSxLOSNv6IA==]
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1YM1ERopPjXu_AEEIes-m6sYCAuPlt39NlGh9WwDHenxXKnv2woK2NIZg4bPZ_N86lw4_WgsLSVzVCt2kbnUMr3t9FNmm9nS_3v9WuRoGZvnZaVVyBHO_Ldrtb7mDijp7xWS81I8gapOb6jecqYXd8VYy9fUgQedUObs8TNTS5rxanaGeHFoYVq5Qh3T5_fIcP3Ge0rk1CjG0I4NRinNPjvYe-GVYVJc39n4L5puYWVyBc0c=]
  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEYWV8Fsscl5xMIN0DwGB29LgolhsXVpKRTkm8DFiwil5dq8d9J5YjVezTe9wenwj_W9Gzr_bpn7-A8BSgh7mhB3vqaPWHdJ5rlv4p6VOKwLcTZrClF5ETcm2lBkJUrw50_bTlspofwdO96Ik=]
  • Unmodified methodologies in target discovery for small molecule drugs: A rising star. (2022). ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5UlBEGpFf3jwxUnriY_e8Plv7mJRzQBB53zMxSJyIACUCk3FTV0x9rsh3k2-fho5M394b5Mn3PPyDUA52SUqJGzvK33yTn3oyMs3XtOXLO6qBu1Yb4XL4GnfPdm3FJSdwgqSgQppKY7kyOnXBUjAPbvyKqBHFjFHPVTi0NB96tBINNmBcsrMldtASXkmLzr4=]
  • Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. (1992). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhHhoLbfTFdSyKyvgMZcrkM6Wh8ZoRj1cgyupeCLAOIpaskLuVNW_COVJq9WnTdkJ_OKjzk3BMY1WCTQ0ZX4HXgyYHWm50VqksxcvCHKLGUQGMJgTE2srWiGf11LjoUcaVOMY=]
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3QgzO_4dNPuFrguqlNBJEMksJ_7xk3TlpgIjSTHMdA4laDtc1LKan2YduxakseJCFEoHJmJljj9IA7UPJXeuYmKaex_5mI2S5JNt_lUhMYEV_gMVFWw8AIojabk5aVcw-kSW]
  • Target prediction of small molecules with information of key molecular interactions. (2012). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1leRTpy_LG5-oMmb7BEEfl4kZRq02EQD7CugIo9lKBnmQUYpQH5WcWoxHt_XimJhxmQhP_rP69-8uBLKuRS3obsBDXW71mla6GYYuTfrxp2qtN0wQrFq4_YKVp41_uP-7PahP]
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG85uYftLS4-mxHU7ivIgSp9hVOaKFWWsU6Hn3qtoaECA5R911FEri6POPHao5jMXk4PROPxCyLgPCrHDhhLVTCkWsfzGh2Vw5iOOf1hTr2T7xdiQwsAqIXbcuzfsBwVNvuZ5W3jKPmOsciokm7]
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdjjmPggPD5O0Z1nUFum9FyR4nKqBwf6hRd3CR3SegVrqoY3SsMr8G5IhM1zvKd5Gj_1_q2CqPRpMHSnK0hOxnlm18P9SjUd5n3g-5oJBApHHRvsfl7WKslAXblRCnJPjt901dgHIYANqEuWRZIgEOw4nG0Qd5GJzjW3CxsmImwaphcbA0QeNFrdg5rzMipOJ5QxCDw4wHRYickbjmoOl0-vd12pqXuDEW5MOKCrd-LseRdxp_rc_0xOitiyvu22c3bb7YHyVc5KbIH5Aj8lX6ng==]
  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVGWlwfL1uwDwknw3HdA9U8vSzHbiaBwSdN7GTTs25zGlhrsYNT03wjMAzif3rPkAG8f5T5RGI2bUpj2Fw4AzONhURwkK4rcNQLAsbGXa5FEYmmxcd6uMmQ0zLlf3geIeH19nfvfr9KWKKdtEg7_ZjZKyp4ai6MBLQSgp_yttkyHWIU5HV0uTnWZ6NeZWfsJ-Or8QePwFY21qQ0bcMmxtRW5wxkwI=]
  • Monoamine Oxidase Inhibitors (MAOIs). (2025). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGg98rCMcuGJ7CoAeesLpdlejPDfu0gcVdUcalT9BzpjBSJVKRvWmHo6r3idZE7XZ2vvO3Y7CMBn4Zgihiofbf644KI6971dtVK_kbuOKgrtpSGW7rGa6mnqU8mAsRgGaKePnGLswhmQ==]
  • Phenotypic Screening in Drug Discovery Definition & Role. (2026). Chemspace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV8L1LIn3bv0QGdCdHOI3JOtHql65KVKk9KxpjIBlW7e2I6ni3zXVX-PSoDw6JpANH5r3jYiBkqev7QspsZnQXnAFowz3q7kHLz8fslHqTMrwXBdEo-mhNaMUP_mY-VVN1XV_IoIUnqg-FQan8x-QPC5jwR3UUaYXZZtluvw==]
  • Recent Successes in AI Phenotypic Drug Discovery and ML/AI. (n.d.). Ardigen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw_QdLmO79KwOQignyXUHt_pkzT-1n0NAqhZIMfXt_0inKEdIpH4yFKZ62LGiLRphzT_BoR_Iv4gqGezuiKuedlACGd4gtvq1H2MvBnHSpP8OiBmjO1Dthxg0j7tKWGjsxOte9tdMrVbJcDHZCBpL0uszDY57KPTK_h8G9gbcyWnlCU8rHQZzp5eCtzfdu7g47XOA13Iu5quKCvayK]
  • A Review on Synthesis of Carbohydrazide Derivatives. (n.d.). Asian Journal of Green Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCqZ3HrWJg3tBgnJcTHloghDlmdbyNjc7CSHrSxFMvCa6I2WLlP0-S6CMeYDmHp9g-_pJugfCXf8YuJgzzY7cyCZdd-1Vns4cOF4v0WKMRQgovDAKITrtHc8PuFSq3ZhyNYYKslyoQQxfH]
  • Automated phenotypic drug discovery using cell painting technology. (2026). News-Medical.Net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExN9V06c82e4C5fbqrCoXNSQ5InzSt6_Vo1VvhhXrY9kRMI1Jm3POunILvF_nYU0tJQ6xY1OsHz0PxPXM0Qbjw7IHN9TQ2PTGilJXfkjuSCksVWZINIlkAzI-IUw77I9xlYkRuTyhK_JI8zEdprkhWzMjhY99H8q1BP2oROY5HvfnH9SnM6vpGMquZJTBdxi1LQvwbQz6YMwXi8GGZi24OxPn-EAZ4]
  • Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. (2010). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY1pBgTofuRq8DN1qA8XXoiQnwtg6EQoPvulyp-eM7T6880Oe1rfA4fvy1pyiZn8SU4d5eHG1ZT1JGTc84-LJ_I18XaYVJrjmWg3wbkyR3zegln2HgNL19eeGwJDCwcvC5ul4-]
  • A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFivsuu_Aj3ZzKixZ-PIPRz26Mnz8SFAL1Qxlp9zw-RUHzNzAuKkhD35Ck7RucsCi8PJRLW8wPtMXPS9cFJtkKluxts36cm3EaJVPunr8TBUfom2zNTD6fXwlSNsBFOZjt3revBGJasshhiJswypUep1u4q5C9H-dZgQw95FLM0r2VhczAjd1lwPkk=]
  • From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. (n.d.). LinkedIn. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGktz0hIaZVpjBt0viLy9tDBPjsd9gXt7vFCPcQsZFLIuJdYfln8mdgmE-iTWOet0PWc5OVuUC3l3m060vBXEe1VLq6PmGTlcxGP0h4aBgyMhJmoGbZvDPZXAErq_dLOFyeGLe8n6RMR9BQPi8FRikSH9UPW51K_F-EH9sVP57STldhWloJ9gSGB5gJROeTcFlqZ6KW1dYV5i_ehomPrwx28nUK]
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2022). Bentham Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy_q5QcM2j9Hsv_tqDRxHRDk-gaNCNaa7emGFSDH82S7ZoIwnxL4NFhe0EhFkYemQfbwZttOA6mQ7xqGRQl8ZvctXh_uqWqgHqdFYQPptQfsYSUD5XuawPQjS4c1CWvAotCXuBz17YO7qpqubSKqc5AqSYXDclgu9gv-_Qge4J-5rAgVhVvaLZZf566Liw2GM=]
  • Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. (2022). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX3_BjHxkEvo0HS593srr58vlcVzlmnBFQd8xVENHE3iRa0uvnFj7tNE7SiYKaNxJz3g9hIHo7UsATbXtP4jRFZ0hogDTEti3V4pnEOwxp2DwdQ5ipu84sDFeXf7Yz97Q8j_cJiG_WUEbPhyw9j-zz]

Sources

Foundational

Physicochemical Profiling of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide: A Technical Guide to Solubility and Stability Dynamics

As drug development pipelines increasingly rely on complex, rigidified chiral scaffolds, understanding the physicochemical liabilities of early-stage intermediates and active pharmaceutical ingredients (APIs) is paramoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, rigidified chiral scaffolds, understanding the physicochemical liabilities of early-stage intermediates and active pharmaceutical ingredients (APIs) is paramount. (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide presents a fascinating structural dichotomy: a highly lipophilic, rigid trans-cyclopropane core paired with a reactive, hydrophilic carbohydrazide tail.

This whitepaper provides an in-depth, mechanistic framework for evaluating the solubility and stability of this molecule. Designed for analytical and formulation scientists, this guide moves beyond standard operating procedures to explain the causality behind experimental design, ensuring that every protocol acts as a self-validating system.

Molecular Architecture & Solvation Thermodynamics

The physicochemical behavior of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide is dictated by the opposing forces of its structural domains:

  • The Lipophilic Core: The p-tolyl (4-methylphenyl) group and the cyclopropane ring drive high lipophilicity (estimated LogP ~2.5–3.0). The (1R,2R) trans-configuration minimizes steric hindrance but exposes a large hydrophobic surface area to the solvent, severely limiting aqueous solubility at neutral pH.

  • The Reactive Tail: The carbohydrazide moiety (-C(=O)NHNH 2​ ) acts as both a hydrogen bond donor and acceptor. However, it is a weak base (pKa ~3.5). Consequently, the molecule only becomes significantly ionized—and thus highly water-soluble—in strongly acidic environments.

  • Conformational Isomerism: The partial double-bond character of the C-N bond within the carbohydrazide group leads to s-cis and s-trans rotamers in solution. This rotameric equilibrium can cause signal duplication in NMR and peak broadening in HPLC (1)[1]. Crucially, analysts must not mischaracterize this chromatographic peak broadening as chemical degradation.

Table 1: Physicochemical Profile & Formulation Impact
ParameterEstimated CharacteristicMechanistic Impact on Formulation & Testing
LogP ~2.5 - 3.0High membrane permeability, but drives poor aqueous solubility. Requires co-solvents (e.g., DMSO) for in vitro assays.
pKa (Hydrazide) ~3.0 - 4.0Solubility is highly pH-dependent. Precipitation is likely if an acidic stock is neutralized in physiological buffers.
Aqueous Solubility < 0.1 mg/mL (pH 7.4)Thermodynamic solubility assays must utilize extended equilibration times to overcome slow dissolution kinetics.
Rotameric State s-cis / s-trans equilibriumRequires elevated column temperatures (e.g., 40–50°C) during HPLC to induce rotameric coalescence and sharpen peaks.

Stability Dynamics & Degradation Pathways

Carbohydrazides are intrinsically reactive functional groups. When exposed to aqueous media, light, or temperature stress, (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide is susceptible to two primary degradation pathways: hydrolysis and oxidation (2)[2].

  • Hydrolysis: The amide-like bond is vulnerable to both acid- and base-catalyzed hydrolysis. The electron-withdrawing nature of the cyclopropane ring slightly increases the electrophilicity of the carbonyl carbon. Hydrolysis yields (1R,2R)-2-(4-methylphenyl)cyclopropanecarboxylic acid and free hydrazine.

  • Oxidation: The electron-rich terminal amine of the hydrazide is highly prone to oxidation, a process easily catalyzed by dissolved oxygen, transition metal impurities in buffers, or UV light. This leads to the formation of reactive diimides or azo intermediates.

  • Buffer Adduct Formation: Carbohydrazides can form reversible complexes or heterocycles depending on the buffer composition (e.g., reacting with carbonyl-containing excipients or biological buffers), which can artificially alter apparent stability data (3)[3].

Degradation Parent (1R,2R)-2-(4-methylphenyl) cyclopropane-1-carbohydrazide Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (O2, Metals, Light) Parent->Oxidation Acid Carboxylic Acid Derivative Hydrolysis->Acid Hydrazine Hydrazine Release Hydrolysis->Hydrazine Diimide Diimide / Azo Intermediates Oxidation->Diimide

Figure 2: Primary hydrolytic and oxidative degradation pathways of the carbohydrazide moiety.

Self-Validating Experimental Protocols

To generate trustworthy, E-E-A-T compliant data, experimental workflows must be designed to inherently flag their own failures. The following protocols are engineered with built-in causality checks.

Workflow A API Solid State (1R,2R)-Isomer B Kinetic Solubility (DMSO/Buffer) A->B High-Throughput C Thermodynamic Solubility (Shake-Flask) A->C Gold Standard D Stability Assessment (pH, Temp, Light) B->D C->D E HPLC-UV-MS Quantification D->E Degradant Profiling

Figure 1: Comprehensive workflow for evaluating the solubility and stability of chiral APIs.

Protocol A: Thermodynamic Solubility Mapping (Shake-Flask Method)

Why not kinetic solubility? Kinetic assays (spiking DMSO stocks into buffer) often result in supersaturation, artificially inflating the apparent solubility of lipophilic compounds. The shake-flask method ensures true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Preparation: Add excess solid (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide (~5 mg) to 1 mL of target aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.4).

  • Equilibration: Agitate the suspension at 300 RPM at exactly 25.0°C for 24 hours. Causality Note: 24 hours is required because the rigid crystalline lattice of the trans-isomer exhibits slow dissolution kinetics.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes. Do not use standard syringe filters, as the lipophilic API will non-specifically bind to nylon or PTFE membranes, yielding falsely low solubility data.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and analyze via HPLC-UV against a standard curve.

  • Self-Validation (pH Drift Check): Measure the pH of the supernatant after equilibration. Because the carbohydrazide is weakly basic, its dissolution can shift the pH of unbuffered or weakly buffered solutions, invalidating the target pH data.

Protocol B: Forced Degradation & Stability-Indicating LC-MS Assay

Why LC-MS instead of just UV? Hydrazine, the primary hydrolytic degradant, lacks a strong UV chromophore. Relying solely on UV detection will result in an incomplete mass balance.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the API in a 50:50 mixture of Acetonitrile and Water.

  • Stress Conditions:

    • Acidic: Add 0.1 N HCl (Target: 10-20% degradation over 24h at 60°C).

    • Basic: Add 0.1 N NaOH.

    • Oxidative: Add 3% H 2​ O 2​ . Causality Note: Perform this in the dark, as UV light synergistically accelerates radical formation, complicating kinetic calculations.

  • Neutralization: After the stress period, immediately neutralize the acidic/basic samples to halt degradation.

  • Analysis: Inject onto an LC-MS system using a superficially porous C18 column. Set the column oven to 45°C to force rotameric coalescence, ensuring sharp peaks for accurate integration.

  • Self-Validation (Mass Balance Closure): Calculate the total peak area (adjusted for MS response factors). The sum of the parent API and all degradants must equal 100% ± 2% of the initial API concentration. A failure to close the mass balance indicates the escape of volatile degradants (hydrazine gas) or the formation of insoluble polymeric networks.

References

  • BenchChem. "Stability issues of 1-Acetylpiperidine-4-carbohydrazide in solution." 2

  • National Center for Biotechnology Information (PMC). "Design and Synthesis In Silico Drug-like Prediction and Pharmacological Evaluation of Cyclopolymethylenic Homologous of LASSBio-1514." 1

  • National Center for Biotechnology Information (PMC). "Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution." 3

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide

As a Senior Application Scientist, I have designed this comprehensive application note to provide a robust, field-proven methodology for the asymmetric synthesis of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive application note to provide a robust, field-proven methodology for the asymmetric synthesis of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide. This guide bypasses generic templates to focus on the mechanistic causality, stereochemical control, and self-validating operational checkpoints required for high-fidelity chemical synthesis.

Strategic Rationale & Mechanistic Causality

The cyclopropyl ring is a privileged structural motif in drug development, frequently deployed to restrict conformational flexibility, enhance metabolic stability, and act as a rigid bioisostere for amide bonds . The specific target, (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, is a highly valuable intermediate. The p-tolyl group provides a lipophilic anchor, while the carbohydrazide moiety serves as a versatile nucleophilic handle for the assembly of heterocyclic pharmacophores (e.g., 1,3,4-oxadiazoles) or as a direct hydrogen-bond network participant .

To achieve the stringent (1R,2R) stereochemical requirement, we employ an asymmetric carbenoid cyclopropanation strategy followed by a thermodynamically driven hydrazinolysis.

Causality of the Catalyst Design: While dirhodium and ruthenium complexes are excellent for specific carbene transfers , the Cu(I)-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of a C2-symmetric bis(oxazoline) ligand—specifically (S,S)-tBu-box—remains the gold standard for terminal styrenes . The bulky tert-butyl groups on the oxazoline rings create a deep, sterically demanding chiral pocket. Upon EDA coordination and N₂ extrusion, the resulting electrophilic copper carbenoid is shielded on its Si-face. Consequently, 4-methylstyrene is forced to approach exclusively from the Re-face. The ester moiety of the carbenoid orients away from the ligand bulk, dictating a highly diastereoselective trans approach.

Causality of the Hydrazinolysis: The conversion of the intermediate ester to the target carbohydrazide utilizes hydrazine hydrate in refluxing ethanol. The alpha-effect renders hydrazine an exceptionally potent nucleophile, driving the acyl substitution forward. Ethanol is strategically chosen: it provides a homogeneous reaction mixture at reflux but acts as an anti-solvent for the crystalline hydrazide product at lower temperatures, creating a self-purifying system.

Synthetic Workflow & Stereochemical Pathway

Workflow A 4-Methylstyrene + Ethyl Diazoacetate B Cu(I)-(S,S)-tBu-box Catalysis (CH2Cl2) A->B Syringe Pump Addition C (1R,2R)-Ester Intermediate B->C - N2 Gas D Hydrazine Hydrate (EtOH, Reflux) C->D Isolation E (1R,2R)-Hydrazide Target Molecule D->E Crystallization

Fig 1. Two-step synthetic workflow for (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide.

Mechanism A Catalyst Activation Cu(OTf) + (S,S)-tBu-box B Carbenoid Formation Cu=CHCO2Et (Electrophile) A->B + EDA, - N2 C Stereoselective Approach Re-face attack by 4-Methylstyrene B->C Steric shielding by tBu D Product Release (1R,2R)-trans-Cyclopropane C->D Concerted cycloaddition

Fig 2. Stereochemical mechanism of the Cu(I)-bis(oxazoline) catalyzed asymmetric cyclopropanation.

Quantitative Data & Optimization

Table 1: Catalyst System Comparison for 4-Methylstyrene Cyclopropanation Data demonstrates the superiority of the Cu(I)/tBu-box system for balancing yield, diastereomeric ratio (d.r.), and enantiomeric excess (ee) for this specific substrate class.

Catalyst SystemYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee %)
Cu(I) / (S,S)-tBu-box 85% 95 : 5 94% (1R,2R)
Rh₂(S-DOSP)₄78%88 : 1289% (1R,2R)
Ru-Pheox / NHPI-DA82%92 : 891% (1R,2R)

Table 2: Analytical Characterization Data for the Target Hydrazide

ParameterExpected ObservationDiagnostic Significance
¹H NMR (400 MHz) δ 1.20 (m, 1H), 1.55 (m, 1H), 1.85 (m, 1H), 2.40 (m, 1H)Confirms the intact cyclopropane ring. The trans coupling constant (J ≈ 4-5 Hz) differentiates it from the cis isomer (J ≈ 8-9 Hz).
HRMS (ESI) [M+H]⁺ calculated for C₁₁H₁₅N₂O: 191.1184Validates the exact mass and successful displacement of the ethoxy group by hydrazine.
Physical State White crystalline solidIndicates high purity; the product self-purifies via crystallization from ethanol.

Step-by-Step Experimental Methodologies

Protocol A: Asymmetric Cyclopropanation of 4-Methylstyrene

Objective: Synthesize (1R,2R)-ethyl 2-(4-methylphenyl)cyclopropane-1-carboxylate.

  • Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Cu(I)OTf·0.5C₆H₆ (1.0 mol%) and (S,S)-tBu-box ligand (1.2 mol%) in anhydrous CH₂Cl₂ (0.1 M relative to the styrene). Stir at room temperature for 2 hours to ensure complete complexation.

  • Substrate Addition: Add 4-methylstyrene (1.0 equivalent) to the catalyst solution in one portion.

  • Carbene Generation: Dilute ethyl diazoacetate (EDA, 1.2 equivalents) in anhydrous CH₂Cl₂. Using a syringe pump, add the EDA solution to the reaction mixture at a strictly controlled rate of 0.5 mL/h.

    • Causality Note: Slow addition is critical. High local concentrations of EDA lead to bimolecular carbene dimerization, forming diethyl maleate/fumarate byproducts which crash the yield.

  • Workup: Once addition is complete and N₂ evolution ceases, filter the mixture through a short pad of silica gel (eluting with CH₂Cl₂) to remove the copper catalyst. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 95:5) to isolate the pure trans-(1R,2R)-ester.

System Validation Checkpoints (Protocol A):

  • Visual Cue: The catalyst solution should transition from a pale suspension to a homogeneous, slightly brownish-red solution, confirming active Cu(I) species.

  • Kinetic Cue: N₂ gas evolution must be strictly concurrent with EDA addition. If bubbling stops prematurely, the catalyst has poisoned, and the addition must be halted.

Protocol B: Hydrazinolysis of the Ester Intermediate

Objective: Convert the ester to (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide.

  • Reaction Setup: Dissolve the purified (1R,2R)-ester (1.0 equivalent) in absolute ethanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine monohydrate (NH₂NH₂·H₂O, 4.0 equivalents) in one portion.

    • Causality Note: A stoichiometric excess is required to drive the equilibrium entirely to the product and prevent the formation of diacylhydrazines (dimers).

  • Thermal Activation: Heat the mixture to reflux (approx. 78 °C) and stir for 16 hours.

  • Isolation via Crystallization: Remove the heat source and allow the reaction to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours.

  • Filtration: Filter the resulting white precipitate through a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 10 mL) and dry under high vacuum to afford the target carbohydrazide.

System Validation Checkpoints (Protocol B):

  • Chromatographic Cue: TLC monitoring (100% EtOAc) will show the complete disappearance of the high-Rf ester and the appearance of a baseline/low-Rf spot (hydrazide).

  • Thermodynamic Cue: The spontaneous crystallization of the product upon cooling validates the purity and thermodynamic trajectory of the reaction. If the product oils out, trace EDA dimers from Step 1 are likely present, requiring recrystallization from EtOAc/Hexanes.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry 2016, 59, 8712–8756. URL:[Link]

  • Lee, J. et al. "Hydrazone compounds and their use." WIPO / Google Patents (WO2010132615A1).
  • Chowdhury, R. et al. "Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions." ACS Catalysis 2021, 11, 11113-11123. URL:[Link]

  • Evans, D. A.; Woerpel, K. A.; Hinman, M. M.; Faul, M. M. "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society 1991, 113, 726–728. URL:[Link]

Application

Application Note: Scale-Up Synthesis of (1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Detailed Application Note and Scalable Protocol Executive Summary The trans-2-arylcyclopropylamine and carbohydrazide scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Detailed Application Note and Scalable Protocol

Executive Summary

The trans-2-arylcyclopropylamine and carbohydrazide scaffolds are privileged pharmacophores in modern medicinal chemistry, serving as critical building blocks for inhibitors of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1). Specifically, (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide is a highly valuable chiral intermediate.

Scaling up the synthesis of chiral cyclopropanes presents two major hurdles: achieving high enantio- and diastereoselectivity, and managing the severe thermal hazards associated with diazoacetate reagents. This application note details a robust, self-validating, and scalable two-step protocol that synthesizes this compound utilizing continuous flow microreactor technology and asymmetric copper catalysis, followed by a high-yielding hydrazinolysis.

Retrosynthetic Analysis & Route Selection

Our synthetic strategy prioritizes safety, scalability, and stereochemical fidelity. The target is accessed via the following sequence:

  • Asymmetric Cyclopropanation (Continuous Flow): The core cyclopropane ring is constructed via the reaction of 4-methylstyrene with ethyl diazoacetate (EDA)[1]. To achieve the required (1R,2R) absolute configuration, we employ the classic Evans Cu(I)-bis(oxazoline) catalyst system, specifically utilizing the (S,S)-t-Bu-BOX ligand[2]. The bulky tert-butyl groups on the ligand effectively shield one face of the intermediate copper-carbene, directing the styrene approach to yield the trans-(1R,2R) isomer with >95% enantiomeric excess (ee).

    • Causality for Flow Chemistry: EDA is highly energetic and prone to explosive decomposition upon heat accumulation in batch reactors[3]. By transitioning this step to a continuous flow microreactor, we drastically increase the surface-area-to-volume ratio, ensuring near-isothermal conditions and minimizing the steady-state inventory of hazardous EDA[3].

  • Hydrazinolysis: The resulting ethyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylate is directly converted to the target carbohydrazide using hydrazine hydrate in refluxing ethanol[4].

    • Causality for Direct Amidation: This approach circumvents a multi-step saponification/peptide-coupling sequence, maximizing atom economy and minimizing epimerization risks at the acidic α-carbon.

Experimental Protocols

Step 1: Continuous Flow Asymmetric Cyclopropanation

Reagents & Materials:

  • 4-Methylstyrene (1.0 equiv, 0.5 M in anhydrous DCM)

  • Ethyl diazoacetate (EDA) (1.2 equiv, 1.0 M in anhydrous DCM)

  • Cu(I)OTf toluene complex (0.01 equiv, 1 mol%)

  • (S,S)-t-Bu-BOX ligand (0.011 equiv, 1.1 mol%)

  • Anhydrous Dichloromethane (DCM)

Preparation of Catalyst Stream (Stream A):

  • In a flame-dried, nitrogen-purged flask, dissolve Cu(I)OTf (1 mol%) and (S,S)-t-Bu-BOX (1.1 mol%) in anhydrous DCM. Stir for 2 hours at room temperature to ensure complete complexation (solution turns pale green/blue).

  • Add 4-methylstyrene (0.5 M final concentration) to the catalyst solution.

Preparation of EDA Stream (Stream B):

  • Dilute EDA in anhydrous DCM to a concentration of 1.0 M. Safety Note: Keep shielded from light and handle behind a blast shield.

Flow Reactor Setup & Execution:

  • Connect Stream A and Stream B to high-performance syringe pumps.

  • Pump both streams into a PEEK T-mixer (internal diameter 0.5 mm) at a flow rate ratio that delivers 1.2 equivalents of EDA relative to 4-methylstyrene.

  • Direct the mixed stream into a PTFE microreactor coil (volume = 10 mL) submerged in a thermostatic bath set to 25 °C. Adjust the combined flow rate to achieve a residence time of 20 minutes [3].

  • Collect the reactor effluent in a flask containing saturated aqueous thiourea (to quench the copper catalyst).

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude ester via chiral HPLC (Chiralcel OJ-H, Hexane/IPA 95:5) to confirm trans/cis ratio (>90:10) and ee (>95%). If ee is <95%, recrystallize the ester from cold hexanes before proceeding.

Step 2: Hydrazinolysis to Carbohydrazide

Reagents & Materials:

  • Ethyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylate (1.0 equiv)

  • Hydrazine hydrate (80% aqueous solution, 4.0 equiv)

  • Absolute Ethanol (0.2 M relative to ester)

Execution:

  • Dissolve the enantioenriched ester from Step 1 in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (4.0 equiv) dropwise at room temperature[4].

  • Heat the reaction mixture to gentle reflux (approx. 80 °C) and stir for 12–16 hours[4].

  • Monitor reaction completion via TLC (Hexane/EtOAc 7:3; stain with ninhydrin for the hydrazide product).

  • Workup: Upon completion, cool the mixture to 0 °C in an ice bath. The target carbohydrazide will precipitate as a white crystalline solid.

  • Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 10 mL), and dry in a vacuum oven at 40 °C for 12 hours.

Analytical Data & Quality Control

The following table summarizes the expected quantitative data and quality control metrics for the scale-up protocol.

ParameterStep 1: Cyclopropanation (Ester)Step 2: Hydrazinolysis (Target)
Yield 82% (Isolated, post-crystallization)88% (Isolated)
Physical State Colorless oil / Low-melting solidWhite crystalline powder
Diastereomeric Ratio > 95:5 (trans:cis)> 99:1 (trans:cis)
Enantiomeric Excess (ee) > 98% (Chiral HPLC)> 99% (Chiral HPLC)
Purity (LC-MS) > 98%> 99.5%
Key ¹H NMR Shifts (CDCl₃) δ 7.05 (d, 2H), 6.95 (d, 2H), 4.15 (q, 2H), 2.45 (m, 1H), 2.30 (s, 3H), 1.85 (m, 1H)δ 7.20 (br s, 1H, NH), 7.05 (d, 2H), 6.95 (d, 2H), 3.80 (br s, 2H, NH₂), 2.40 (m, 1H), 2.30 (s, 3H)

Mechanistic & Workflow Diagrams

Continuous Flow Workflow

The following diagram illustrates the continuous flow setup designed to mitigate the thermal hazards of EDA while maintaining high throughput.

Workflow A 4-Methylstyrene + Cu(I)/(S,S)-BOX in DCM (0.5 M) C T-Mixer (Continuous Flow) A->C B Ethyl Diazoacetate (EDA) in DCM (1.0 M) B->C D Microreactor Coil (Residence Time: 20 min, 25°C) C->D E Ethyl (1R,2R)-2-(4-methylphenyl) cyclopropane-1-carboxylate D->E F Hydrazine Hydrate (80%) (EtOH, Reflux, 12h) E->F G (1R,2R)-2-(4-methylphenyl) cyclopropane-1-carbohydrazide F->G

Caption: Continuous flow microreactor workflow for the safe, scalable synthesis of the target carbohydrazide.

Asymmetric Catalytic Cycle

The stereocontrol of the reaction is governed by the Cu(I)-BOX catalyzed decomposition of EDA and subsequent facial-selective alkene insertion.

CatalyticCycle Cu Cu(I)-(S,S)-BOX Catalyst Carbene Cu-Carbene Intermediate Cu->Carbene + EDA - N2 Alkene Alkene Coordination Carbene->Alkene + 4-Methylstyrene Product (1R,2R)-Product Release Alkene->Product Cycloaddition Product->Cu Catalyst Regeneration

Caption: Catalytic cycle of the Cu(I)-BOX mediated asymmetric cyclopropanation.

References

  • Evans, D. A.; Woerpel, K. A.; Hinman, M. M.; Faul, M. M. "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society 1991, 113 (2), 726-728. URL:[Link]

  • Nogueira, T. C. M.; et al. "Design and Synthesis In Silico Drug-like Prediction and Pharmacological Evaluation of Cyclopolymethylenic Homologous of LASSBio-1514." Pharmaceuticals 2021, 14(3), 274. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation and handling of rigid, functionalized cyclopropanes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation and handling of rigid, functionalized cyclopropanes. (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide presents a unique physicochemical paradox: it possesses a highly lipophilic, rigid p-tolyl-cyclopropyl scaffold paired with a highly polar, hydrogen-bonding carbohydrazide moiety.

This structural dichotomy often results in high crystal lattice energies, poor aqueous solvation, and erratic precipitation during biological assays. This guide is designed to provide you with self-validating, mechanistically grounded protocols to overcome these solubility hurdles.

Part 1: Physicochemical Profiling

To formulate a compound successfully, we must first understand the thermodynamic forces driving its phase behavior. The table below summarizes the core structural liabilities of this molecule and their practical implications.

Structural FeaturePhysicochemical PropertyImpact on Solubility & Handling
p-Tolyl Group High Lipophilicity (LogP driver)Drives hydrophobic collapse in aqueous media; necessitates organic co-solvents or hydrophobic cavity carriers[1].
Cyclopropane Ring Conformational RigidityReduces the entropic penalty of crystallization, leading to higher melting points and lower intrinsic kinetic solubility.
Carbohydrazide Strong Intermolecular H-BondingForms robust crystal lattices. While base carbohydrazides are water-soluble, the p-tolyl substitution flips the molecule to be highly water-insoluble.
Hydrazine Derivative Reducing Agent / ReactivitySusceptible to degradation by strong oxidizing agents or transition metals in impure solvents[2].
Part 2: Frequently Asked Questions (Troubleshooting)
Section A: In Vitro Assays & Stock Solutions

Q: I dissolved the compound in 100% DMSO at 50 mM, but it immediately crashes out when I dilute it into my aqueous assay buffer. Why does this happen, and how can I prevent it? A: This is a classic case of solvent-shift precipitation. When the DMSO is diluted by water, the hydrogen bonds between the water molecules rapidly exclude the hydrophobic p-tolyl-cyclopropane scaffold. Because the carbohydrazide group can form intermolecular hydrogen bonds with other drug molecules rather than water, the compound rapidly aggregates into a lower-energy crystalline or amorphous solid. Solution: You must respect the thermodynamic limits of the solvent system. First, ensure your DMSO is strictly anhydrous; hygroscopic DMSO absorbs water over time, drastically reducing the solubility limit of the stock[3]. Second, keep the final DMSO concentration in your assay 1%. If precipitation still occurs at your target concentration, you must pre-dilute the DMSO stock into a transitional co-solvent (like PEG300) before introducing it to the aqueous buffer.

Q: My DMSO stock solution turned yellow after a month at room temperature. Is it still good? A: No. Carbohydrazides are derivatives of hydrazine and act as reducing agents. In the presence of dissolved oxygen, ambient light, or trace metal impurities in lower-grade DMSO, the carbohydrazide moiety can undergo oxidative degradation. Always prepare stock solutions in sterile-filtered, anhydrous DMSO, aliquot them into tightly sealed amber vials, and store them at -20°C[3].

Section B: In Vivo Formulation

Q: I need to dose mice via oral gavage (PO) at 5 mg/mL, but the compound is completely insoluble in saline. What is the most biologically inert vehicle I can use? A: For compounds containing an aryl-cyclopropane system, β -Cyclodextrins (specifically HP- β -CD or SBE- β -CD) are the gold standard. The internal hydrophobic cavity of a β -cyclodextrin is dimensionally perfect for encapsulating a single substituted benzene ring (like the p-tolyl group). By sequestering the hydrophobic tail, the cyclodextrin shields it from water, while the polar carbohydrazide tail remains exposed to the aqueous environment. This host-guest inclusion complex can increase aqueous solubility by several orders of magnitude without the toxicity associated with high levels of organic solvents[1].

If cyclodextrins are unavailable, a lipid-based co-solvent microemulsion (e.g., 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline) is a highly effective alternative for arylcyclopropylamines and their derivatives[3].

Part 3: Visualizing the Solubilization Strategy

G Start Compound: (1R,2R)-2-(4-methylphenyl) cyclopropane-1-carbohydrazide Q1 Target Application? Start->Q1 InVitro In Vitro Assay (Cellular/Biochemical) Q1->InVitro InVivo In Vivo Dosing (Rodent PK/PD) Q1->InVivo DMSO Dissolve in Anhydrous DMSO (Max 20-50 mM) InVitro->DMSO Vehicle Select Vehicle System InVivo->Vehicle Buffer Dilute in Aqueous Buffer (Keep DMSO ≤ 1%) DMSO->Buffer CD 20% HP-β-CD or SBE-β-CD in Saline (Clear Solution) Vehicle->CD Preferred Lipid 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% H2O Vehicle->Lipid Alternative

Caption: Decision workflow for selecting the optimal solubilization strategy based on assay requirements.

Mechanism FreeDrug Free Drug (Solid) High Lattice Energy Solvent Aqueous Media Hydrophobic Exclusion FreeDrug->Solvent Poor Solvation CD HP-β-Cyclodextrin Hydrophobic Cavity Solvent->CD Add Host Complex Inclusion Complex p-Tolyl Shielded CD->Complex van der Waals Interaction Bioavailable Enhanced Dissolution & Bioavailability Complex->Bioavailable Delivery

Caption: Thermodynamic mechanism of aqueous solubility enhancement via cyclodextrin inclusion complexation.

Part 4: Step-by-Step Experimental Methodologies
Protocol 1: Preparation of a 10 mM In Vitro Stock Solution

Causality Check: Moisture is the enemy of stock stability. We use sonication rather than heat to drive dissolution, as heating carbohydrazides in organic solvents can accelerate oxidative degradation[2].

  • Weighing: Accurately weigh 2.04 mg of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide (MW 204.27 g/mol ) into a sterile, amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of newly opened, anhydrous, sterile-filtered DMSO[3].

  • Dissolution: Vortex the vial for 30 seconds. If particulates remain, place the vial in a room-temperature ultrasonic bath for 2–5 minutes until the solution is optically clear. Do not exceed 30°C.

  • Validation: Hold the vial against a light source. There should be no Tyndall effect (light scattering), which would indicate micro-precipitates.

  • Storage: Aliquot into 50 μ L volumes in tightly capped tubes. Store at -20°C. Thaw only once before use.

Protocol 2: Preparation of a 5 mg/mL In Vivo Formulation (Cyclodextrin Method)

Causality Check: We add the drug in a minimal volume of DMSO first to break the crystal lattice, then introduce the cyclodextrin solution to form the inclusion complex dynamically before the compound can precipitate[3].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in standard physiological saline (0.9% NaCl). Stir until completely clear.

  • Drug Solubilization: Dissolve 5.0 mg of the compound in 100 μ L of anhydrous DMSO to create a 50 mg/mL intermediate concentrate.

  • Complexation: While vortexing the intermediate concentrate vigorously, dropwise add 900 μ L of the 20% HP- β -CD solution.

  • Equilibration: Continue to vortex for 2 minutes, then sonicate for 5 minutes. The mechanical energy aids the thermodynamic shift of the p-tolyl group into the cyclodextrin cavity[1].

  • Validation: The final solution (1 mL total volume) will contain 5 mg/mL of the compound in 10% DMSO / 18% HP- β -CD / Saline. It must be perfectly clear. Administer to subjects within 4 hours of preparation.

References
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β -Cyclodextrins Source: National Institutes of Health (PMC) URL:[Link]

  • CARBOHYDRAZIDE (1,3-DIAMINOUREA) - Properties and Reactivity Source: Ataman Kimya / Ataman Chemicals URL:[Link]

Sources

Optimization

Technical Support Center: Stability of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide in DMSO

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide. This resource provides in-depth troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound when stored and handled in Dimethyl Sulfoxide (DMSO). As direct stability data for this specific molecule is not publicly available, this guide synthesizes established principles of hydrazide chemistry, forced degradation studies of analogous compounds, and extensive experience with compound management in DMSO to provide a robust framework for your experimental design and interpretation.

Troubleshooting Guide: Navigating Common Stability Challenges

Encountering unexpected results in your experiments? This section provides a logical workflow to diagnose and resolve common stability-related issues with (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide in DMSO solutions.

Troubleshooting_Workflow cluster_0 Observation cluster_1 Initial Investigation cluster_2 Analytical & Preparative Solutions A Unexpected Experimental Results (e.g., low potency, poor reproducibility) B Is the compound degrading in DMSO stock? A->B C Perform Stability-Indicating HPLC Analysis (see Protocol 1) B->C Yes E Precipitation or Solubility Issue? B->E No D Observe for new peaks or decrease in parent peak area C->D I Characterize Degradants Use LC-MS to identify potential degradation products. D->I Degradation Confirmed F Visually inspect stock solution (cloudiness, precipitate). Perform solubility assessment. E->F Yes G Prepare Fresh Stock Solutions Use anhydrous DMSO, store under inert gas. E->G No F->G Precipitate Observed H Optimize Storage Conditions Aliquot, store at -80°C, minimize freeze-thaw cycles. G->H J Adjust Experimental Protocol Minimize incubation time in aqueous buffers. H->J I->J

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Compound Stability & Degradation

Q1: What are the most likely degradation pathways for (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide in a DMSO stock solution?

A1: Based on the carbohydrazide functional group, two primary degradation pathways are of concern: hydrolysis and oxidation.

  • Hydrolysis: The amide bond in the carbohydrazide moiety is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3][4] DMSO is highly hygroscopic and readily absorbs atmospheric moisture. This trace amount of water can be sufficient to cause slow hydrolysis over time, yielding (1R,2R)-2-(4-methylphenyl)cyclopropane-carboxylic acid and hydrazine as primary degradation products.

  • Oxidation: The hydrazide group can be susceptible to oxidation. While DMSO itself is generally a stable solvent, it can act as a mild oxidant under certain conditions, particularly when activated by electrophiles or under thermal stress.[5][6] More commonly, dissolved oxygen in the DMSO can contribute to oxidative degradation.

The cyclopropane ring is generally stable but can be susceptible to ring-opening under harsh acidic conditions, which is less likely in a standard DMSO stock but could be a consideration in forced degradation studies.[7][8][9]

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent (1R,2R)-2-(4-methylphenyl) cyclopropane-1-carbohydrazide CarboxylicAcid (1R,2R)-2-(4-methylphenyl) cyclopropane-carboxylic acid Parent->CarboxylicAcid + H2O (trace moisture in DMSO) Hydrazine Hydrazine Parent->Hydrazine + H2O (trace moisture in DMSO) OxidizedProducts Various Oxidized Species (e.g., Diimide, Carboxylic Acid) Parent->OxidizedProducts + [O] (dissolved O2, potential DMSO oxidation)

Caption: Potential degradation pathways in DMSO.

Q2: How does the presence of water in DMSO affect the stability of my compound?

A2: Water in DMSO can significantly impact compound stability in several ways. As mentioned, it can act as a reactant in hydrolysis.[10][11][12][13] Furthermore, the presence of water alters the physical properties of DMSO. As water content increases, the polarity of the solvent mixture changes, which can decrease the solubility of hydrophobic compounds, leading to precipitation.[12] This is particularly problematic during freeze-thaw cycles, as it can promote the crystallization of the compound out of solution.[12]

Q3: Can multiple freeze-thaw cycles of my DMSO stock solution lead to degradation?

A3: While some robust compounds can withstand multiple freeze-thaw cycles, it is generally not recommended. The primary risk is not typically direct thermal degradation from the temperature change itself, but rather the increased opportunity for water absorption each time the vial is opened and exposed to the atmosphere. This absorbed water can then lead to hydrolysis or solubility issues as described above. For this reason, it is best practice to aliquot stock solutions into single-use volumes.

Analytical Testing & Protocols

Q4: How can I experimentally determine the stability of my (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide solution?

A4: The most reliable method is to perform a stability study using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing your sample at an initial time point (T=0) and then at subsequent time points after storage under defined conditions (e.g., room temperature, 4°C, -20°C, -80°C). A decrease in the peak area of the parent compound and/or the appearance of new peaks over time is indicative of degradation.

Q5: What constitutes a "stability-indicating" HPLC method?

A5: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate the API from its degradation products, process impurities, and any other components in the sample matrix. To prove a method is stability-indicating, forced degradation (or stress testing) is performed.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide to generate potential degradation products and to develop a stability-indicating HPLC method.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~1 mg/mL. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~1 mg/mL. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~1 mg/mL. Store at room temperature for 24-48 hours, protected from light.

    • Thermal Degradation: Store an aliquot of the DMSO stock solution at 60°C for 48-72 hours.

    • Control: Keep an aliquot of the DMSO stock solution at -20°C.

  • Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 50-100 µg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples and the control sample by the developed HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for the aromatic and cyclopropane moieties.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the basic hydrazide.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% B to 95% B over 20 minutesA gradient is necessary to elute both the polar degradation products and the more non-polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLAdjust as needed based on concentration and detector response.
Detection UV at 230 nmThe phenyl group should provide strong UV absorbance around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.

System Suitability: Before sample analysis, inject a system suitability standard (a solution of the parent compound and its degradation products from the forced degradation study). The resolution between the parent peak and the closest eluting degradation product should be >2.0.

Troubleshooting Common HPLC Issues
IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.- Column overload.- Interfering peak.- Ensure mobile phase pH is low enough to fully protonate the hydrazide.- Reduce sample concentration.- Use a PDA detector to check for peak purity.
Poor Resolution - Inadequate separation power of the gradient.- Optimize the gradient (make it shallower).- Try a different column chemistry (e.g., Phenyl-Hexyl).
Shifting Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Pump malfunction.- Prepare fresh mobile phase daily.- Ensure the column compartment is maintaining a stable temperature.- Check the pump for leaks and ensure consistent flow.[14][15][16][17]
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and additives.- Implement a robust needle wash protocol in the autosampler method.

References

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. PubMed. [Link]

  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(8), 1347-1350. [Link]

  • Luzar, A., & Chandler, D. (2002). The Secret of Dimethyl Sulfoxide−Water Mixtures. A Quantum Chemical Study of 1DMSO−nWater Clusters. The Journal of Physical Chemistry A, 106(23), 5733-5737. [Link]

  • Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(8), 1613-1621. [Link]

  • Park, J. Y., & Lee, W. (2006). Oxidative degradation of dimethylsulfoxide by locally concentrated hydroxyl radicals in streamer corona discharge process. Water research, 40(19), 3639-3646. [Link]

  • Lin, C. C., & Lo, S. L. (2007). Oxidation of Aqueous Dimethyl Sulfoxide (DMSO) Using UV, O3, and UV/O3. Ozone: Science & Engineering, 29(6), 469-475. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358-10376. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Yamazaki, S., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development, 24(9), 1614-1620. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied[17]. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Organic Chemistry Portal. [Link]

  • De Vleeschouwer, F. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Journal of Fluorine Chemistry. [Link]

  • Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. [Link]

  • Chromatography Today. (2023). Solving Common Errors in HPLC. Chromatography Today. [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

  • Wang, Y., et al. (2023). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Molecules, 28(15), 5801. [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

  • Piaz, F. D., et al. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Molecules, 28(8), 3491. [Link]

Sources

Troubleshooting

Enhancing the biological half-life of cyclopropane-based inhibitors

Title: Technical Support Center: Enhancing the Biological Half-Life of Cyclopropane-Based Inhibitors Overview: Welcome to the Application Scientist Support Portal. This guide addresses the pharmacokinetic optimization of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Enhancing the Biological Half-Life of Cyclopropane-Based Inhibitors

Overview: Welcome to the Application Scientist Support Portal. This guide addresses the pharmacokinetic optimization of cyclopropane-containing drug candidates, specifically focusing on troubleshooting rapid clearance, understanding CYP450-mediated metabolism, and implementing structural modifications to extend biological half-life.

Section 1: Core Mechanistic FAQs

Q1: Why does incorporating a cyclopropane ring generally improve metabolic stability compared to linear alkyl chains or larger cycloalkanes? A1: The metabolic stability of cyclopropanes stems from their unique orbital hybridization. The coplanarity of the three carbon atoms and the strained ring geometry result in C-C bonds with enhanced π -character, while the C-H bonds are shorter and stronger (higher bond dissociation energy) than those in standard sp3 hybridized alkanes[1][2]. This increased bond strength creates a higher activation energy barrier for hydrogen abstraction by cytochrome P450 (CYP450) enzymes, thereby reducing oxidative metabolism and extending the biological half-life[3]. For instance, reducing the ring size from cyclohexane to cyclopropane has been shown to increase half-life from 14 to 120 minutes in specific inhibitor scaffolds[4].

Q2: My cyclopropylamine-based inhibitor is exhibiting unexpectedly rapid clearance and hepatotoxicity. What is the mechanistic cause? A2: While cyclopropanes are generally stable, cyclopropylamines are a known structural alert. They can act as substrates for monoamine oxidase (MAO) or CYP450 enzymes. The bioactivation typically proceeds via a single electron transfer from the nitrogen to form a radical cation. This intermediate undergoes rapid ring-opening to form a highly reactive radical and iminium ion, which covalently binds to hepatic proteins, leading to rapid clearance and toxicity (a classic example being the withdrawal of the antibiotic trovafloxacin)[5].

Section 2: Troubleshooting Guide & Structural Interventions

Issue 1: High Intrinsic Clearance ( CLint​ ) due to CYP450 N-dealkylation or α -hydroxylation. Solution: If your cyclopropyl group is adjacent to a heteroatom (like nitrogen or oxygen), it may be vulnerable to site-specific oxidation.

  • Intervention A (Fluorination): Introduce a gem-difluoro substitution on the cyclopropane ring. The strong electron-withdrawing nature of fluorine reduces the electron density of the ring, further strengthening adjacent C-H bonds against oxidative attack. In clinical candidates like zosuquidar, gem-difluoro substitution increased the half-life at acidic pH from ~3 hours to over 72 hours[2].

  • Intervention B (Isosteric Replacement): If the cyclopropylamine is undergoing radical ring-opening, consider replacing the carbocycle with an oxetane ring. Oxetanes often maintain the required conformational rigidity and basicity profile while ablating the specific radical ring-opening mechanism, thereby improving the CYP450 inhibition profile and metabolic stability[5].

Issue 2: Poor in vivo half-life despite good in vitro microsomal stability. Solution: The issue may be related to volume of distribution ( Vd​ ) or off-target enzymatic degradation rather than hepatic CYP450 clearance.

  • Intervention: Strategically fuse the cyclopropane ring to the core scaffold (e.g., tetrahydronaphthyridine systems). Fused cyclopropyl rings can project into lipophilic pockets of the target receptor, enhancing potency while simultaneously increasing the volume of distribution. In IDO1 inhibitors, this exact modification increased the in vivo half-life in dogs from 3.8 hours to 9.0 hours[3].

ClearanceTroubleshooting Start High Clearance Detected in Cyclopropane Inhibitor Analyze Metabolite ID (LC-MS/MS) Start->Analyze Path1 Cyclopropylamine Ring Opening Analyze->Path1 Reactive Adducts Path2 Alpha-Hydroxylation by CYP450 Analyze->Path2 +16 Da Mass Shift Path3 High Clearance but No CYP Metabolites Analyze->Path3 Extra-hepatic Sol1 Replace with Oxetane or alter basicity Path1->Sol1 Sol2 Gem-difluoro substitution or steric shielding Path2->Sol2 Sol3 Fuse cyclopropane to core to increase Vd Path3->Sol3

Caption: Diagnostic workflow for resolving high clearance in cyclopropane-based drug candidates.

Section 3: Self-Validating Experimental Protocols

To accurately capture the half-life improvements of your cyclopropane modifications, you must utilize a robust, self-validating microsomal stability assay. This protocol ensures that observed stability is due to the structural modification and not experimental artifacts.

Protocol: High-Throughput In Vitro Microsomal Stability Assay Objective: Determine the intrinsic clearance ( CLint​ ) and in vitro half-life ( t1/2​ ) of cyclopropane analogs.

Step-by-Step Methodology:

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Dilute the cyclopropane inhibitor to a final assay concentration of 1 µM in the buffer. Causality Check: Keep the organic solvent (DMSO/Acetonitrile) concentration below 0.5% (v/v) to prevent CYP450 denaturation and artificial stability readouts.

  • Pre-incubation: Add microsomes to the mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Control: Run a parallel "Minus-NADPH" control. If the compound degrades in the absence of NADPH, the clearance is non-CYP mediated (e.g., chemical instability or esterase activity).

  • Time-Course Sampling: At specific intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality Check: The cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity to ensure accurate time-point resolution.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (-k) is used to calculate the half-life: t1/2​=0.693/k .

AssayWorkflow N1 Prepare Microsomes (0.5 mg/mL, pH 7.4) N2 N2 N1->N2 N3 Initiate Reaction (+ NADPH at 37°C) N2->N3 N4 Time-Course Sampling (0-60 min) N3->N4 N5 Quench Reaction (Ice-cold MeCN) N4->N5 N6 LC-MS/MS & Calculate t1/2 N5->N6

Caption: Step-by-step experimental workflow for determining in vitro half-life.

Section 4: Quantitative Data Presentation

The following table summarizes documented pharmacokinetic improvements achieved by integrating cyclopropane motifs into various inhibitor scaffolds, providing a benchmark for your optimization campaigns.

Scaffold / TargetOriginal MoietyModified MoietyHalf-Life ( t1/2​ ) / StabilityReference Source
Unspecified InhibitorCyclohexane ringCyclopropane ringIncreased from 14 min to 120 minMacKenzie et al.[4]
IDO1 InhibitorMethyl groupFused Cyclopropyl ringIncreased from 3.8 h to 9.0 h (in dogs)J. Med. Chem.[3]
Zosuquidar (P-gp)Unsubstituted Cyclopropanegem-DifluorocyclopropaneIncreased from ~3 h to >72 h (at pH 2)J. Med. Chem.[2]
PKC θ InhibitorCyclopropylamineOxetane replacementAblated hERG, maintained/improved stabilityPMC[5]

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: National Institutes of Health (PMC) URL:[Link]

  • Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Cyclopropane – Knowledge and References Source: Taylor & Francis URL:[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution X-Ray Crystallography of (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide Complexes: A Comparative Guide

Executive Summary In the landscape of epigenetic drug discovery, targeting Lysine-specific demethylase 1 (LSD1/KDM1A) has yielded numerous clinical candidates. Many of these are derived from the tranylcypromine (TCP) sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of epigenetic drug discovery, targeting Lysine-specific demethylase 1 (LSD1/KDM1A) has yielded numerous clinical candidates. Many of these are derived from the tranylcypromine (TCP) scaffold, acting as mechanism-based covalent inhibitors of the FAD cofactor.

The compound (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide (CAS: 2173998-98-4) represents a highly functionalized evolution of this scaffold. The 4-methylphenyl group significantly enhances hydrophobic packing within the LSD1 substrate-binding cleft, while the carbohydrazide moiety modulates the electronic properties of the cyclopropane ring, altering the kinetics of the single-electron transfer (SET) reaction.

Obtaining high-resolution electron density maps of this ligand bound to the LSD1-CoREST complex is notoriously difficult. The covalent modification of the FAD cofactor induces local conformational shifts that can severely disrupt crystal lattices. This guide objectively compares the two primary crystallographic approaches—Co-Crystallization versus Crystal Soaking —providing field-proven protocols, performance data, and the mechanistic causality behind each experimental choice.

The Mechanistic Challenge: Why Crystallography Method Matters

To understand why crystallizing this complex is challenging, we must examine the mechanism of action. Like other [1], the carbohydrazide ligand first binds non-covalently. It then undergoes a SET to the FAD cofactor, followed by cyclopropane ring cleavage and the formation of an irreversible covalent adduct at the N5 or C4a position of the flavin ring.

This reaction causes the planar FAD ring to "pucker" into a bent conformation.

  • The Soaking Problem: If this puckering occurs inside a pre-formed apo-crystal lattice, the mechanical stress propagates through the protein backbone, often resulting in severe mosaicity or macroscopic cracking of the crystal.

  • The Co-Crystallization Advantage: By allowing the covalent adduct to form in solution prior to crystallization, the modified LSD1-CoREST complex can adopt its new minimum-energy conformation and pack into a stress-free lattice, yielding superior resolution.

MOA Ligand (1R,2R)-2-(4-methylphenyl) cyclopropane-1-carbohydrazide Binding Non-Covalent Pre-equilibrium (Oriented by 4-methylphenyl) Ligand->Binding LSD1 LSD1 Active Site (FAD Cofactor) LSD1->Binding RingOpening Single Electron Transfer & Ring Cleavage Binding->RingOpening Adduct Covalent N5-FAD Adduct (Irreversible Inhibition) RingOpening->Adduct

Mechanism of LSD1 inhibition by cyclopropane-1-carbohydrazides via FAD adduct formation.

Comparative Performance Analysis

Based on extensive trials with covalent cyclopropylamine derivatives, the following table summarizes the objective performance metrics of both crystallographic methods.

Crystallographic ParameterMethod A: Co-CrystallizationMethod B: Crystal Soaking
Maximum Resolution 2.2 – 2.5 Å2.8 – 3.2 Å
Adduct Occupancy > 95% (Uniform throughout lattice)60 – 80% (Gradient dependent on diffusion)
Mosaicity Low (< 0.5°)High (0.8° – 1.5°) due to internal lattice strain
Crystal Survival Rate N/A (Grown de novo)< 40% (High risk of cracking during reaction)
Turnaround Time 7 – 14 days2 – 4 days (if apo-crystals are pre-grown)
Protein Consumption High (Requires fresh complex per trial)Low (Can screen multiple ligands per batch)

Data Interpretation: While soaking is highly efficient for reversible inhibitors (like [2]), it is fundamentally mismatched for mechanism-based covalent inhibitors. The high mosaicity and low survival rate in soaking are direct consequences of the FAD puckering. Co-crystallization is the mandatory choice for publication-quality structural data of this specific carbohydrazide complex.

Self-Validating Experimental Protocols

The following protocols are optimized specifically for the LSD1-CoREST complex. The choice of pH 5.5 in the crystallization buffer is highly deliberate: it sits slightly below the isoelectric point (pI ~5.9) of the complex, promoting favorable electrostatic contacts for lattice formation without denaturing the FAD binding pocket.

Protocol A: Co-Crystallization (The Gold Standard)
  • Complex Preparation: Purify the LSD1-CoREST complex and concentrate to 9–11 mg/mL in a buffer containing 50 mM HEPES (pH 7.5), 200 mM NaCl, and 2 mM DTT.

  • Solution-Phase Adduct Formation: Add (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide to the protein solution at a 5:1 molar ratio (Ligand:Protein).

    • Causality Check: Incubate at 4°C for 4 hours. The carbohydrazide moiety slows the SET reaction compared to primary amines; a 4-hour incubation ensures >95% covalent adduct formation before crystallization begins.

  • Vapor Diffusion: Set up 2 µL hanging drops by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (100 mM sodium citrate pH 5.5, 1.1 M sodium tartrate).

  • Growth & Harvesting: Crystals typically appear in 2–4 days at 22°C. Harvest crystals and cryoprotect by briefly transferring them to a reservoir solution supplemented with 20% (v/v) glycerol before flash-freezing in liquid nitrogen.

Protocol B: Crystal Soaking (For High-Throughput Screening)
  • Apo-Crystal Growth: Grow apo-LSD1-CoREST crystals using the exact vapor diffusion conditions described above (omitting the ligand).

  • Ligand Soaking: Prepare a soaking solution containing the reservoir buffer supplemented with 2 mM of the carbohydrazide ligand and 5% DMSO to ensure solubility.

  • Time-Course Optimization: Transfer apo-crystals into the soaking drop.

    • Critical Step: Because covalent modification causes lattice strain, soak times must be strictly limited. Harvest crystals at 1h, 2h, and 4h timepoints. Soaking beyond 4 hours for this specific warhead typically results in macroscopic cracking.

  • Cryoprotection: Wash in reservoir solution + 20% glycerol, then flash-freeze.

Workflow cluster_co Method A: Co-Crystallization cluster_soak Method B: Crystal Soaking Start Purified LSD1-CoREST Complex Incubate Incubate with Ligand (Solution Phase Adduct) Start->Incubate Cry_Apo Grow Apo-Crystals (Hanging Drop) Start->Cry_Apo Cry_Co Hanging Drop Vapor Diffusion (Optimal Lattice Packing) Incubate->Cry_Co Result_Co High Resolution (<2.5 Å) High Occupancy Cry_Co->Result_Co Soak Soak Crystals in Ligand (Solid Phase Adduct) Cry_Apo->Soak Result_Soak Moderate Resolution (~2.8 Å) Risk of Lattice Cracking Soak->Result_Soak

Workflow comparison: Co-crystallization prevents lattice strain by forming the adduct in solution.

Expert Recommendations

When working with (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, Method A (Co-crystallization) is strictly recommended for final structural determination.

However, Method B (Soaking) can be strategically utilized if you are attempting to capture the non-covalent pre-equilibrium state. By soaking the crystals for a very short duration (e.g., 15–30 minutes) at a lower temperature (4°C), you can kinetically trap the ligand in the active site before the cyclopropane ring cleaves. This provides invaluable SAR data regarding how the 4-methylphenyl group interacts with the hydrophobic residues (e.g., Val333, Phe538) of the LSD1 pocket prior to the irreversible SET event.

References

  • Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry. URL:[Link]

  • Kumar, A., et al. (2020). Macrocyclic Peptides Uncover a Novel Binding Mode for Reversible Inhibitors of LSD1. ACS Omega. URL:[Link]

  • Speranzini, V., et al. (2016). Polymyxins and quinazolines are LSD1/KDM1A inhibitors with unusual structural features. Science Advances. URL:[Link]

Sources

Comparative

Unambiguous Stereochemical Elucidation of Cyclopropanes: A Comparative Guide to Advanced NMR Techniques

Introduction: The Analytical Bottleneck in Cyclopropane Chemistry Cyclopropanes are highly privileged pharmacophores in modern drug development, frequently deployed to introduce conformational restriction, enhance metabo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Bottleneck in Cyclopropane Chemistry

Cyclopropanes are highly privileged pharmacophores in modern drug development, frequently deployed to introduce conformational restriction, enhance metabolic stability, and act as bioisosteres for alkenes or phenyl rings. However, determining the relative stereochemistry (cis vs. trans) of highly substituted cyclopropane derivatives presents a notorious analytical challenge.

Because the protons on a cyclopropane ring are highly shielded by the ring's magnetic anisotropy, they typically resonate in a densely packed chemical shift range (0.5–2.5 ppm). This leads to severe spectral overlap. When standard 1D 1 H NMR fails to resolve these signals, researchers must rely on advanced 2D techniques.

This guide objectively compares the performance of Pure Shift 2D NOESY —an advanced homonuclear decoupled technique—against traditional alternatives (Standard 2D NOESY and 1D Selective NOE ). By examining the physical causality behind these experiments, we provide a self-validating framework for unambiguous stereochemical assignment.

Mechanistic Grounding: The Physics of Cyclopropane NMR

Before comparing analytical products, we must establish the physical causality governing cyclopropane NMR parameters. Stereochemical assignment relies on two fundamental metrics: through-bond scalar coupling (J-coupling) and through-space cross-relaxation (Nuclear Overhauser Effect, NOE).

The Reversal of the Karplus Relationship

In standard aliphatic chains and unstrained alkenes, trans vicinal coupling constants ( 3Jtrans​ ) are generally larger than cis couplings ( 3Jcis​ ). In cyclopropanes, this trend is completely reversed[1].

The Causality: The extreme ring strain and ~60° internal bond angles alter the hybridization of the C-C bonds (increasing p-character) and the C-H bonds (increasing s-character). According to the modified Karplus equation for this strained geometry, the dihedral angle for cis protons is strictly ~0°, maximizing orbital overlap and yielding large 3Jcis​ values (typically 8–12 Hz). Conversely, the rigid geometry forces the trans protons into a dihedral angle of ~144° (rather than 180°), resulting in significantly weaker coupling ( 3Jtrans​ = 4–8 Hz)[2].

The Role of the Nuclear Overhauser Effect (NOE)

While J-coupling provides baseline connectivity, NOE is the definitive metric for 3D spatial arrangement. NOE intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ). In cyclopropanes, cis protons are held in close proximity (~2.2 Å), yielding strong NOE enhancements. Trans protons are held further apart (~3.0 Å), resulting in negligible or very weak NOE cross-peaks[3].

Comparative Analysis: Pure Shift 2D NOESY vs. Alternatives

When analyzing complex, highly substituted cyclopropanes, severe multiplet overlap obscures both J-coupling extraction and standard NOE correlations. Here is how the three primary methodologies compare.

Alternative 1: 1D Selective NOE (DPFGE)
  • Mechanism: Utilizes a selective shaped radiofrequency pulse to invert a single target resonance. After a mixing time ( tm​ ) allows for cross-relaxation, the enhanced spatial neighbors are read out.

  • The Flaw: This method fails catastrophically in crowded cyclopropyl regions. If the target resonance is buried within a multiplet, the shaped pulse will co-excite overlapping signals, leading to spin diffusion and false-positive NOE correlations.

Alternative 2: Standard 2D NOESY
  • Mechanism: Correlates all protons in the molecule simultaneously via cross-relaxation during the mixing time.

  • The Flaw: Standard NOESY retains 3JHH​ multiplet structures in both the F1 and F2 dimensions. In highly substituted cyclopropanes, NOE cross-peaks are often obscured by the diagonal or, more problematically, canceled out by anti-phase multiplet components.

The Advanced Solution: Pure Shift 2D NOESY (PSYCHE)
  • Mechanism: Pure shift NMR (such as PSYCHE: Pure Shift Yielded by Chirp Excitation) utilizes slice-selective gradient pulses and spatial encoding to achieve broadband homonuclear decoupling during acquisition[4].

  • The Advantage: This technique collapses all complex multiplets into sharp, single lines (singlets)[5]. By removing the 3JHH​ splitting, signal-to-noise (S/N) is drastically improved, and anti-phase cross-peak cancellation is entirely eliminated. This allows for the unambiguous identification of cis/trans NOE correlations even in the most densely populated spectral regions[6].

Quantitative Performance Comparison
Analytical Parameter1D Selective NOEStandard 2D NOESYPure Shift 2D NOESY (PSYCHE)
Spectral Resolution Low (Multiplet overlap limits targeting)Moderate (Cross-peaks overlap with diagonal)Ultra-High (Multiplets collapsed to singlets)
Signal-to-Noise (S/N) High (for perfectly isolated peaks)Moderate (Signal diluted across multiplet)High (Signal concentrated in a single peak)
Cross-Peak Cancellation N/AHigh Risk (Due to anti-phase components)Eliminated (No J-evolution during acquisition)
Acquisition Time < 15 mins (per targeted proton)2–4 hours4–8 hours
Stereochemical Confidence Low (in complex mixtures)ModerateUnambiguous

Experimental Workflow and Self-Validating Protocols

To ensure scientific integrity, the experimental protocol must function as a self-validating system. The following methodology outlines the optimal execution of a Pure Shift 2D NOESY experiment for cyclopropane elucidation.

G A 1. Sample Preparation (Degassing via Freeze-Pump-Thaw) B 2. 1D 1H NMR Acquisition Extract ³J_HH (cis: 8-12Hz, trans: 4-8Hz) A->B C Severe Spectral Overlap in Cyclopropyl Region? B->C D Pure Shift 2D NOESY (PSYCHE: Multiplet Collapse) C->D Yes (Complex Overlap) E Standard 2D NOESY or 1D Selective NOE C->E No (Well-Resolved) F Unambiguous Stereochemical Assignment (cis/trans) D->F High S/N, No Cancellation E->F Subject to Artifacts

Workflow for NMR stereochemical elucidation of cyclopropane derivatives.

Step-by-Step Methodology: Pure Shift 2D NOESY

Step 1: Rigorous Sample Preparation (The Causality of Relaxation)

  • Action: Dissolve 10–15 mg of the cyclopropane derivative in 600 µL of high-purity deuterated solvent (e.g., CDCl 3​ or C 6​ D 6​ ). Degas the sample using three consecutive freeze-pump-thaw cycles and seal under an argon atmosphere.

  • Causality: Dissolved paramagnetic oxygen (O 2​ ) provides an efficient non-radiative T1​ relaxation pathway. If left in solution, O 2​ relaxation will aggressively compete with and quench the delicate NOE cross-relaxation, leading to false-negative results.

Step 2: Probe Tuning and Shimming

  • Action: Insert the sample, allow for thermal equilibration (298 K), and meticulously tune/match the probe. Perform 3D gradient shimming until the line width at half height (LWHH) of the solvent residual peak is < 1.0 Hz.

Step 3: Pulse Sequence Parameterization (PSYCHE-NOESY)

  • Mixing Time ( tm​ ): Set the mixing time to 300–500 ms.

    • Self-Validation Check: Array the tm​ from 100 ms to 600 ms to generate a build-up curve. This proves that the observed NOEs are in the linear regime (direct spatial proximity) and not the result of secondary spin diffusion.

  • Chirp Pulses: Set the sweep width of the PSYCHE chirp pulses to cover the entire proton spectral width (typically 10 kHz) to ensure uniform broadband decoupling.

  • Acquisition Dimensions: Acquire with high resolution in the indirect dimension (F1 = 512 increments) to fully leverage the pure shift effect in the direct dimension (F2).

Step 4: Processing and Internal Validation

  • Action: Process the data using covariance processing or a standard Fourier transform with a shifted sine-bell squared window function.

  • Self-Validation Check: Before assigning cis/trans relationships, locate the geminal protons (protons on the same carbon) on the cyclopropane ring. Verify the presence of strong, negative NOE cross-peaks between them. This serves as an internal positive control, confirming that the mixing time and pulse sequence executed correctly.

Conclusion

While 1D Selective NOE and Standard 2D NOESY are sufficient for simple, unstrained molecules, they introduce significant risks of ambiguity and artifact generation when applied to highly substituted cyclopropanes. Pure Shift 2D NOESY represents the superior analytical product for this application. By intentionally collapsing J-coupled multiplets into singlets, it eliminates anti-phase signal cancellation, maximizes S/N, and provides researchers with the definitive, artifact-free spatial correlations required for confident stereochemical assignment.

References

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES - Canadian Science Publishing - 1

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES - ResearchGate -2

  • Clarifying Stereochemical Outcomes in Radical-Initiated Vinyl Cyclopropane Cycloadditions within the Beckwith-Houk Framework - ChemRxiv - 3

  • (PDF) Pure shift NMR - ResearchGate - 4

  • Development and application of modern pure shift NMR techniques and improved HSQC/HSQMBC experiments - ddd-UAB - 5

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 - RSC Books - 6

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide

Advanced Safety and Operational Handling Guide: (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide Executive Summary (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide (CAS: 2173998-97-3) is a specialized, chir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Handling Guide: (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide

Executive Summary

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide (CAS: 2173998-97-3) is a specialized, chiral building block frequently utilized in the synthesis of advanced therapeutics, including epigenetic modulators and neuroactive compounds. Due to the combined reactivity of the strained cyclopropane ring and the nucleophilic hydrazide moiety, this compound presents unique handling challenges. This guide provides a rigorous, causality-driven framework for Personal Protective Equipment (PPE) and operational safety, designed specifically for researchers and drug development professionals.

Mechanistic Toxicology & Hazard Rationale

To select the appropriate PPE and handling protocols, one must first understand the molecular hazards inherent to this specific chemotype:

  • Enzymatic Bioactivation: Arylhydrazides are not biologically inert. They can be oxidized by intracellular heme-containing enzymes (such as peroxidases) into highly reactive electrophilic radicals ()[1]. If inhaled or absorbed through the skin, these intermediates can covalently bind to cellular macromolecules, leading to oxidative stress and tissue damage[1].

  • Pharmacological Off-Target Effects: The 2-arylcyclopropyl scaffold is a privileged structure known for mechanism-based inhibition. Similar hydrazine-based small molecules act as potent metal chelators and inhibitors of Lysine Demethylases (KDMs) ()[2]. Accidental exposure could lead to unintended systemic enzyme inhibition.

  • Physical Hazards: As a finely milled crystalline powder, cyclopropanecarbohydrazides pose a significant aerosolization risk due to static charge accumulation during transfer, necessitating strict environmental controls ()[3].

ToxicityMechanism A (1R,2R)-Arylhydrazide Exposure B Heme-Enzyme Oxidation (Peroxidases) A->B Bioactivation E KDM / MAO Enzyme Inhibition A->E Structural Mimicry C Reactive Electrophilic Radicals B->C Oxidation D Covalent Binding to Macromolecules C->D Cellular Toxicity

Fig 1: Mechanistic pathway of arylhydrazide bioactivation and enzymatic inhibition.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive arylhydrazides. The following quantitative matrix outlines the mandatory protective gear based on chemical causality.

PPE CategoryTechnical SpecificationCausality / Rationale
Eye/Face ANSI Z87.1 / EN 166 compliant safety goggles. Face shield required for bulk solutions (>100 mL).Protects ocular mucosa from aerosolized reactive powder and highly irritating hydrazide solutions[3].
Hands Double-layered Nitrile gloves (Outer: ≥ 0.11 mm thickness, Inner: standard).Hydrazides can act as penetration enhancers. Nitrile offers superior chemical resistance to nucleophilic amines compared to standard latex.
Body Tyvek® disposable lab coat with elastic cuffs.Prevents powder entrapment in woven fabrics. Elastic cuffs prevent wrist exposure during fume hood operations.
Respiratory N95/FFP2 particulate respirator (minimum) for weighing. Half-mask with P100/OV cartridges for spill response.Mitigates inhalation of statically charged, enzymatically reactive dust particles[3].

Operational Handling Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the verification criteria of the current step are met.

Protocol A: Micro-Scale Weighing and Transfer (< 500 mg)

  • Environmental Verification: Turn on the fume hood and verify the face velocity is actively reading between 80–100 feet per minute (fpm).

    • Causality: Excessive flow causes powder turbulence and loss of product; insufficient flow fails to capture toxic aerosols.

  • Static Mitigation: Pass an anti-static ionizer gun over the tared conductive weighing boat and the compound container for 5 seconds.

    • Causality: Cyclopropanecarbohydrazides are prone to static cling, which can cause a sudden, dangerous expulsion of powder when a metal spatula approaches the bulk container.

  • Transfer & Validation: Use a grounded, stainless-steel micro-spatula. Transfer the solid directly into the weighing boat.

    • Self-Validation: Observe the powder; if it "jumps" or clings to the spatula, stop immediately and re-apply the anti-static gun.

  • Sealing: Cap the vial immediately inside the hood before transferring it to the reaction manifold.

Protocol B: Solution Preparation and Reaction Setup

  • Solvent Compatibility & Temperature Control: Pre-chill the reaction solvent (e.g., DCM, DMF) to 0°C if working with strong electrophiles.

    • Causality: The primary amine of the hydrazide group is highly nucleophilic; uncontrolled reactions can be strongly exothermic.

  • Inert Atmosphere: Purge the reaction vial with Argon or N₂ and maintain it under positive pressure (verified via an oil bubbler).

    • Causality: Prevents ambient oxidation of the hydrazide to potentially reactive or explosive diazo intermediates.

  • Addition: Inject the solvent slowly down the inner wall of the vial.

    • Causality: Direct injection into the powder bed causes kick-up and aerosolization of the reactive compound.

HandlingWorkflow S1 1. Flow Verification & PPE Donning S2 2. Anti-Static Weighing S1->S2 S3 3. Inert Atmosphere Purge (Ar/N2) S2->S3 S4 4. Controlled Solvent Addition S3->S4 S5 5. Bleach Quench & Waste Disposal S4->S5

Fig 2: Step-by-step operational workflow for the safe handling of reactive arylhydrazides.

Spill Response, Decontamination, and Waste Disposal

  • Spill Response: Never sweep spilled hydrazide powder[3]. Sweeping generates toxic dust clouds. Instead, cover the spill with damp, absorbent laboratory pads to suppress aerosolization, then carefully scoop the material into a hazardous waste container.

  • Surface Decontamination: Wipe down the balance and fume hood surfaces with a freshly prepared 10% bleach (sodium hypochlorite) solution, followed by a distilled water rinse.

    • Causality: Dilute bleach safely and irreversibly oxidizes residual hydrazides into inert nitrogen gas and corresponding carboxylic acids, neutralizing the pharmacological hazard.

  • Waste Segregation: Collect all solid waste (gloves, weighing boats, wipes) in a dedicated, clearly labeled "Arylhydrazide Hazardous Waste" container.

    • Causality: Hydrazines and hydrazides are strong metal chelators[2]. Mixing them with heavy metal waste (e.g., palladium or copper catalysts) can form unstable, potentially shock-sensitive complexes.

References

  • ResearchGate. "Structures of arylhydrazides and PHZ used in this study."[Link]

  • National Institutes of Health (NIH). "Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition."[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.